molecular formula C6H4Br2OS B1273833 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone CAS No. 81216-95-7

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Cat. No.: B1273833
CAS No.: 81216-95-7
M. Wt: 283.97 g/mol
InChI Key: HGPTXIHDLCSSOZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a useful research compound. Its molecular formula is C6H4Br2OS and its molecular weight is 283.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPTXIHDLCSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377469
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81216-95-7
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the , a halogenated thiophene derivative of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the α-bromination of the precursor, 1-(3-bromo-2-thienyl)ethanone. This guide includes detailed experimental protocols, tables of quantitative data for the starting material and the expected product, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in relevant fields.

Introduction

Halogenated heterocyclic compounds, particularly those containing a thiophene core, are pivotal building blocks in the development of novel pharmaceuticals and organic electronic materials. The title compound, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, features two bromine atoms at distinct positions on the thiophene and ethanone moieties. This di-brominated structure offers multiple reactive sites for further chemical modification, making it a valuable intermediate for creating complex molecular architectures. The synthesis involves the selective bromination of the α-carbon of the ketone group on the 1-(3-bromo-2-thienyl)ethanone precursor. This guide outlines a robust protocol for this transformation, adapted from established methods for the α-bromination of aromatic ketones.[1]

Synthesis Pathway and Mechanism

The core of the synthesis is the electrophilic substitution on the α-carbon of the ketone. The reaction proceeds via an enol or enolate intermediate, which attacks a bromine source. The starting material for this synthesis is 1-(3-bromo-2-thienyl)ethanone, which is commercially available.

The overall reaction is as follows:

Scheme 1: Synthesis of this compound

1-(3-bromo-2-thienyl)ethanone reacts with a brominating agent (e.g., Bromine, Br₂) in a suitable solvent to yield this compound.

Quantitative Data Presentation

Quantitative data for the starting material and the expected product are summarized below for easy reference and comparison.

Table 1: Properties of Starting Material: 1-(3-bromo-2-thienyl)ethanone

PropertyValueReference
Synonyms 2-Acetyl-3-bromothiophene
CAS Number 42877-08-7
Molecular Formula C₆H₅BrOS
Molecular Weight 205.07 g/mol
Appearance Solid
Melting Point 28-35 °C
Refractive Index n20/D 1.612

Table 2: Predicted Properties of Final Product: this compound

PropertyPredicted ValueNotes
Molecular Formula C₆H₄Br₂OSCalculated based on the addition of one bromine atom and removal of one hydrogen atom.
Molecular Weight 283.97 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow powder/solidBased on the appearance of analogous α-bromo ketones.[2][3]
Purity >95%Expected purity after purification by column chromatography or recrystallization.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateTypical for similar organic compounds.
¹H NMR (CDCl₃) δ ~4.4 (s, 2H, -CH₂Br), 7.0-7.8 (m, 2H, Thienyl-H)Predicted chemical shifts based on analogous structures.[4][5] The singlet at ~4.4 ppm is characteristic of the α-bromomethyl ketone protons.
¹³C NMR (CDCl₃) δ ~30-35 (-CH₂Br), 115-140 (Thienyl-C), ~185-190 (C=O)Predicted chemical shift ranges for the functional groups present.[5]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the α-bromination of a substituted acetophenone.[1]

Materials and Reagents:

  • 1-(3-bromo-2-thienyl)ethanone (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Chloroform (CHCl₃)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230–400 mesh) for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(3-bromo-2-thienyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the stirred solution to 0–5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the reaction mixture over 15-30 minutes. Maintain the temperature at 0–5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.

Alternative Procedure using N-Bromosuccinimide (NBS): An alternative, often milder, method involves using N-Bromosuccinimide as the brominating agent.[4] This can be particularly useful if the substrate is sensitive to the acidic conditions generated by HBr in the bromine reaction. The reaction can be carried out in a solvent like PEG-400 and water, potentially with sonication to enhance the reaction rate.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow A 1. Dissolve Starting Material (1-(3-bromo-2-thienyl)ethanone) in Chloroform B 2. Cool to 0-5 °C A->B Ice Bath C 3. Add Bromine (Br₂) Solution Dropwise B->C Maintain Temp D 4. Stir at Room Temperature for 2h C->D Allow to warm E 5. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) D->E Quench Reaction F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H Crude Product I Final Product: This compound H->I Pure Product

Caption: Workflow for the .

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a halogenated heterocyclic ketone. Its chemical structure, featuring a thiophene ring substituted with two bromine atoms and an α-bromoacetyl group, makes it a reactive and versatile intermediate in organic synthesis.

Quantitative Data Summary

A compilation of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 81216-97-5[1]
Molecular Formula C₆H₄Br₂OS[1]
Molecular Weight 283.97 g/mol [1]
Melting Point 54-56 °C
Boiling Point 329.9 °C at 760 mmHg
Flash Point 153.3 °C

Note: Some physical properties are predicted or sourced from chemical suppliers and may require experimental verification.

Synthesis and Experimental Protocols

Proposed Synthesis of the Precursor: 1-(3-Bromo-2-thienyl)ethanone

The synthesis of the precursor, 1-(3-bromo-2-thienyl)ethanone, can be achieved via the Friedel-Crafts acylation of 3-bromothiophene.

Experimental Protocol:

  • To a solution of 3-bromothiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3-bromo-2-thienyl)ethanone.

α-Bromination of 1-(3-Bromo-2-thienyl)ethanone

The final product, this compound, can be synthesized by the α-bromination of the precursor ketone.

Experimental Protocol:

  • Dissolve 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in a suitable solvent such as chloroform, acetic acid, or diethyl ether.

  • Add a brominating agent, such as N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN, or alternatively, use bromine (Br₂) in acetic acid.[2]

  • The reaction mixture is typically stirred at room temperature or gently heated to initiate the reaction. Progress is monitored by TLC.

  • After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and then with a saturated solution of sodium bicarbonate to neutralize any acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G Proposed Synthesis Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Bromothiophene 3-Bromothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Bromothiophene->Friedel-Crafts Acylation Acetylating Agent Acetylating Agent Acetylating Agent->Friedel-Crafts Acylation Friedel-Crafts Acylation->1-(3-Bromo-2-thienyl)ethanone α-Bromination α-Bromination 1-(3-Bromo-2-thienyl)ethanone->α-Bromination Brominating Agent Brominating Agent Brominating Agent->α-Bromination This compound This compound α-Bromination->this compound

Figure 1: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functional group. This group confers a strong electrophilic character to the α-carbon, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The α-carbon is activated by the adjacent electron-withdrawing carbonyl group, facilitating Sₙ2 reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and cyanides, leading to the formation of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Formation of Heterocycles

α-Bromo ketones are well-established precursors for the synthesis of a wide range of heterocyclic systems. For instance, reaction with thioamides or thioureas can yield thiazoles, while reaction with amidines can produce imidazoles. These reactions typically proceed via an initial nucleophilic substitution followed by an intramolecular condensation.

G General Reactivity Pathways cluster_reactions Potential Reactions cluster_products Resulting Products Target_Molecule This compound Nucleophilic_Substitution Nucleophilic_Substitution Target_Molecule->Nucleophilic_Substitution  + Nucleophile (e.g., R-NH₂, R-SH) Heterocycle_Formation Heterocycle_Formation Target_Molecule->Heterocycle_Formation  + Bifunctional Nucleophile (e.g., Thioamide) Substituted_Ketones α-Substituted Ketones Nucleophilic_Substitution->Substituted_Ketones Heterocycles Thiazoles, Imidazoles, etc. Heterocycle_Formation->Heterocycles

Figure 2: General reactivity pathways for this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The thienyl group is a common scaffold in medicinal chemistry, and the α-bromo ketone functionality provides a reactive handle for covalent modification of biological targets or for the construction of more complex molecules.

Covalent Inhibitors

The electrophilic nature of the α-carbon allows this compound to act as a covalent inhibitor by forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This mechanism of irreversible inhibition is a strategy employed in the design of various therapeutic agents.

Building Block for Bioactive Molecules

As a versatile synthetic intermediate, this compound can be used to synthesize a library of derivatives for screening in drug discovery programs. Its ability to participate in the formation of various heterocyclic rings is particularly valuable, as these structures are prevalent in many pharmaceuticals.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine, likely in the range of δ 4.0-5.0 ppm. The two protons on the thiophene ring would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), with their coupling pattern dependent on their relative positions.

  • ¹³C NMR: A signal for the carbonyl carbon is expected in the downfield region (δ 180-200 ppm). The methylene carbon adjacent to the bromine will likely appear around δ 30-40 ppm. The four carbons of the thiophene ring will have distinct signals in the aromatic region, with the carbon bearing the bromine appearing at a different chemical shift compared to the unsubstituted carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹. C-Br stretching vibrations would be observed in the lower frequency region of the spectrum.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.97 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and bromine-containing fragments.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other α-bromo ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information and a scientifically grounded projection of the properties and reactivity of this compound. Further experimental validation is necessary to confirm the proposed data and explore the full potential of this compound in research and development.

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS 81216-95-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS number 81216-95-7), a halogenated thiophene derivative of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines available data from chemical suppliers with established chemical principles and analogous reactivity to offer a detailed resource. The guide covers the compound's structure and properties, a plausible synthetic route, its expected reactivity, and potential applications as a chemical intermediate. All quantitative data is presented in tabular format, and key processes are visualized using workflow and relationship diagrams.

Chemical Structure and Properties

This compound is a disubstituted thiophene with the chemical formula C₆H₄Br₂OS.[1] Its structure features a thiophene ring brominated at the 3-position, with a bromoacetyl group attached at the 2-position. The presence of two bromine atoms and a reactive ketone functional group makes it a potentially versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 81216-95-7[1]
Molecular Formula C₆H₄Br₂OS[1]
Molecular Weight 283.97 g/mol [1]
Boiling Point 329.9°C at 760 mmHg[2]
Density 2.031 g/cm³[2]
Flash Point 153.3°C[2]
Refractive Index 1.635[2]

Note: The physical properties listed above are sourced from chemical supplier databases and have not been independently verified through peer-reviewed experimental data.

Synthesis and Experimental Protocols

Plausible Synthesis Workflow

The proposed synthesis starts with the Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride to produce 1-(3-bromo-2-thienyl)-ethanone. This intermediate is then subjected to α-bromination to yield the final product.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 3-Bromothiophene 3-Bromothiophene Acylation_Reaction Friedel-Crafts Acylation 3-Bromothiophene->Acylation_Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation_Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Acylation_Reaction Intermediate 1-(3-bromo-2-thienyl)-ethanone Acylation_Reaction->Intermediate Bromination_Reaction α-Bromination Intermediate->Bromination_Reaction Bromine Bromine Bromine->Bromination_Reaction Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product

Caption: Plausible two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)-ethanone (Friedel-Crafts Acylation)

  • To a stirred solution of 3-bromothiophene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-(3-bromo-2-thienyl)-ethanone.

Step 2: Synthesis of this compound (α-Bromination)

  • Dissolve the 1-(3-bromo-2-thienyl)-ethanone intermediate in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction may be gently heated to facilitate initiation.

  • Stir the mixture until the reaction is complete, as indicated by the disappearance of the bromine color and confirmed by TLC.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reactivity and Potential Applications

The primary utility of this compound in research and drug development lies in its reactivity as a bifunctional building block. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various heterocyclic systems.

General Reactivity of the α-Bromo Ketone Moiety

The α-bromo ketone functionality is a key feature for further chemical transformations. It can react with a wide range of nucleophiles to introduce new functional groups or to construct larger molecular scaffolds.

G cluster_nucleophiles Nucleophiles cluster_products Potential Products Target_Compound This compound Thiazoles Thiazoles Target_Compound->Thiazoles Hantzsch Thiazole Synthesis alpha_Amino_Ketones α-Amino Ketones Target_Compound->alpha_Amino_Ketones Nucleophilic Substitution alpha_Acyloxy_Ketones α-Acyloxy Ketones Target_Compound->alpha_Acyloxy_Ketones Nucleophilic Substitution Thiourea Thiourea Thiourea->Thiazoles Amines Amines Amines->alpha_Amino_Ketones Carboxylates Carboxylates Carboxylates->alpha_Acyloxy_Ketones

Caption: Reactivity of the α-bromo ketone moiety with various nucleophiles.

Potential Applications in Drug Development

Thiophene-containing compounds are prevalent in many pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. The title compound can serve as a key intermediate for the synthesis of:

  • Thiazole derivatives: The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea or thioamide, is a classic method for constructing the thiazole ring, a common scaffold in medicinal chemistry.

  • Fused Thiophene Systems: The reactivity of the bromine on the thiophene ring and the α-bromo ketone allows for intramolecular cyclization reactions to form fused heterocyclic systems, which are of interest in drug discovery.

  • Substituted Ketones: The α-bromo group can be displaced by various nucleophiles to introduce diverse functionalities, allowing for the generation of libraries of compounds for biological screening.

Safety Information

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the construction of heterocyclic compounds relevant to drug discovery. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, handling, and potential applications based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of its potential reactivity and applications in research. Due to the limited availability of experimental data for this specific compound, information on the closely related analog, 2-bromo-1-(3-thienyl)-1-ethanone, is provided for comparative purposes.

Chemical Identity and Properties

This compound is a halogenated heterocyclic ketone. Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a bromoacetyl group at the 2-position.

IUPAC Name: this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 81216-95-7[1]
Molecular Formula C₆H₄Br₂OS[1]
Molecular Weight 283.97 g/mol [1]
Canonical SMILES C1=C(C(=S1)C(=O)CBr)Br
InChI Key Not available
Physicochemical Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Not available
Boiling Point Not available
Appearance Not available
Solubility Not available
Comparative Physicochemical Data of 2-Bromo-1-(3-thienyl)-1-ethanone

For reference, the properties of the mono-brominated analog, 2-bromo-1-(3-thienyl)-1-ethanone (CAS Number: 1468-82-2), are presented below. This compound appears as a colorless to pale yellow solid.

Table 3: Physicochemical Properties of 2-Bromo-1-(3-thienyl)-1-ethanone (CAS: 1468-82-2)

PropertyValue
Molecular Formula C₆H₅BrOS
Molecular Weight 205.07 g/mol
Appearance Colorless to pale yellow solid
Solubility Sparingly soluble in water

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a plausible two-step synthetic route can be proposed based on established organic chemistry reactions: Friedel-Crafts acylation followed by α-bromination.

Proposed Synthetic Pathway

The proposed synthesis begins with the Friedel-Crafts acylation of 3-bromothiophene to produce the intermediate, 1-(3-bromo-2-thienyl)ethanone. This is followed by the α-bromination of the ketone to yield the final product. Friedel-Crafts acylation of thiophenes is a well-documented reaction that typically proceeds with high regioselectivity at the 2-position.[2] The subsequent α-bromination of the acetyl group is a standard transformation.[3]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 3-Bromothiophene 3-Bromothiophene Intermediate 1-(3-bromo-2-thienyl)ethanone 3-Bromothiophene->Intermediate Acylation AcetylChloride_AlCl3 Acetyl Chloride / AlCl3 NBS N-Bromosuccinimide (NBS) FinalProduct This compound Intermediate->FinalProduct Bromination

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This is a representative protocol and has not been experimentally validated. It should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)ethanone (Friedel-Crafts Acylation)

  • To a stirred solution of 3-bromothiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1-(3-bromo-2-thienyl)ethanone.

Step 2: Synthesis of this compound (α-Bromination)

  • Dissolve 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the literature. The following tables are provided as placeholders and for comparison with the mono-brominated analog.

Table 4: Predicted and Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A singlet for the -CH₂Br protons; two doublets for the thiophene ring protons.
¹³C NMR A signal for the carbonyl carbon (C=O); a signal for the -CH₂Br carbon; signals for the carbons of the thiophene ring.
IR (cm⁻¹) A strong absorption band for the carbonyl group (C=O) stretching, typically around 1680-1700 cm⁻¹; C-Br stretching vibrations.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for two bromine atoms.

Biological Activity and Reactivity

There is currently no published research on the biological activity of this compound.

Chemical Reactivity

As an α-haloketone, this compound is expected to be a reactive electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making it a useful intermediate for the synthesis of more complex molecules. The presence of two bromine atoms, one on the aliphatic chain and one on the aromatic ring, offers multiple sites for further functionalization through reactions such as nucleophilic substitution and cross-coupling reactions.

Potential Applications in Drug Discovery

α-Haloketones are valuable synthons in medicinal chemistry for the preparation of a wide range of heterocyclic compounds. While the biological profile of this compound is unknown, its structural motifs are present in various biologically active molecules. Further research could explore its potential as a precursor for novel compounds with therapeutic applications.

Conclusion

This compound is a readily identifiable chemical entity for which a plausible synthetic route can be proposed. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, detailed synthesis, and biological activity. This guide provides a foundational understanding of the compound based on established chemical principles and data from closely related analogs. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process commencing with the Friedel-Crafts acylation of 3-bromothiophene, followed by the α-bromination of the resulting ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The synthesis of this compound involves two primary transformations:

  • Friedel-Crafts Acylation: 3-Bromothiophene is acylated at the 2-position using an acetylating agent in the presence of a Lewis acid catalyst to yield 1-(3-bromo-2-thienyl)-1-ethanone.

  • α-Bromination: The methyl group of the ethanone moiety is then selectively brominated to afford the final product, this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials and reagents. The primary components for this synthesis are outlined below.

Material Role CAS Number Molecular Formula Molecular Weight ( g/mol )
3-BromothiopheneStarting Material872-31-1C₄H₃BrS163.04
Acetyl ChlorideAcylating Agent75-36-5C₂H₃ClO78.50
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst7446-70-0AlCl₃133.34
N-Bromosuccinimide (NBS)Brominating Agent128-08-5C₄H₄BrNO₂177.98
Dichloromethane (CH₂Cl₂)Solvent75-09-2CH₂Cl₂84.93
Carbon Tetrachloride (CCl₄)Solvent56-23-5CCl₄153.82
Benzoyl PeroxideRadical Initiator94-36-0C₁₄H₁₀O₄242.23

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)-1-ethanone (Friedel-Crafts Acylation)

This procedure is adapted from standard Friedel-Crafts acylation methods for thiophene derivatives.

  • Reaction Setup: A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (200 mL). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 3-bromothiophene (1.0 eq) and acetyl chloride (1.05 eq) in dry dichloromethane (50 mL) is added dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice (300 g). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-bromo-2-thienyl)-1-ethanone.

Step 2: Synthesis of this compound (α-Bromination)

This protocol is based on the radical-initiated bromination of ketones using N-bromosuccinimide.

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a light source (e.g., a 250W sun lamp).

  • Charging the Flask: The flask is charged with 1-(3-bromo-2-thienyl)-1-ethanone (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (150 mL).

  • Initiation: A catalytic amount of benzoyl peroxide (0.02 eq) is added to the mixture.

  • Reaction: The mixture is heated to reflux while being irradiated with the sun lamp. The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway Start 3-Bromothiophene Intermediate 1-(3-bromo-2-thienyl)-1-ethanone Start->Intermediate Acetyl Chloride, AlCl₃ Dichloromethane Product This compound Intermediate->Product NBS, Benzoyl Peroxide Carbon Tetrachloride

Caption: Chemical synthesis route for this compound.

Experimental_Workflow A Reaction Setup and Reagent Charging B Controlled Reagent Addition and Reaction A->B C Reaction Work-up (Quenching and Extraction) B->C D Purification of Product (Distillation/Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for each synthetic step.

The α-Bromoketone Motif: A Gateway to Thiophene-Based Kinase Inhibitors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged scaffold in the design of novel therapeutics.[1] A particularly fruitful area of research has been the development of thiophene-containing kinase inhibitors, which play a pivotal role in regulating cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[2][3][4] Central to the synthesis of many of these potent molecules is the highly reactive and versatile α-bromoketone functional group. This technical guide provides a comprehensive overview of the reactivity of α-bromoketones on thiophene rings, detailing key reactions, experimental protocols, and their application in the development of targeted kinase inhibitors.

Core Reactivity of α-Bromoketones with Thiophene and its Precursors

α-Bromoketones are powerful electrophilic building blocks due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent carbon-bromine bond for nucleophilic attack. This inherent reactivity allows for a variety of bond-forming strategies with thiophene and its derivatives, leading to the construction of complex heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridines

A prominent application of α-bromoketones in conjunction with thiophene precursors is the synthesis of the thieno[2,3-b]pyridine scaffold, a core structure in many kinase inhibitors. This is typically achieved through the reaction of a 3-cyano-2(1H)-pyridinethione with an α-bromoketone. The reaction proceeds via an initial S-alkylation, followed by an intramolecular Thorpe-Ziegler cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_cyano_2_pyridinethione 3-Cyano-2(1H)-pyridinethione s_alkylated_intermediate S-Alkylated Intermediate 3_cyano_2_pyridinethione->s_alkylated_intermediate S-Alkylation alpha_bromoketone α-Bromoketone (R-CO-CH2Br) alpha_bromoketone->s_alkylated_intermediate cyclized_intermediate Cyclized Intermediate s_alkylated_intermediate->cyclized_intermediate Thorpe-Ziegler Cyclization (Base-catalyzed) thieno_pyridine 3-Amino-2-acylthieno[2,3-b]pyridine cyclized_intermediate->thieno_pyridine Tautomerization

Experimental Protocol: Synthesis of 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone [5]

This protocol details the synthesis of a thieno[2,3-b]pyridine derivative, a common scaffold in medicinal chemistry.

StepProcedure
1 A mixture of 6-(5-bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile (0.34 g, 1 mmol) and bromoacetone (0.14 g, 1 mmol) in dimethylformamide (DMF, 20 mL) is treated with anhydrous potassium carbonate (0.28 g, 2 mmol).
2 The reaction mixture is stirred at room temperature for 3 hours.
3 The mixture is then poured into ice-cold water.
4 The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from dioxane to yield the final product.

Quantitative Data

ProductYieldMelting Point
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone84%279-281 °C
Hantzsch Thiazole Synthesis with Thiophene-Containing Precursors

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. When a thiophene derivative containing a carbonyl group is used as a starting material, it can be first brominated at the α-position to the carbonyl to form an α-bromoketone. This intermediate can then react with a thioamide to construct a thiazole ring attached to the thiophene core.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product thiophene_ketone Thiophene Ketone alpha_bromo_thiophene α-Bromo Thienyl Ketone thiophene_ketone->alpha_bromo_thiophene α-Bromination bromine Bromine (Br2) bromine->alpha_bromo_thiophene thioamide Thioamide thienyl_thiazole Thienyl-substituted Thiazole thioamide->thienyl_thiazole alpha_bromo_thiophene->thienyl_thiazole Hantzsch Synthesis

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole [6]

This protocol outlines a one-pot, multi-component reaction for the synthesis of a thienyl-thiazole derivative.

StepProcedure
1 A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), and 2-thiophenecarboxaldehyde (1 mmol) is prepared.
2 Silica-supported tungstosilisic acid (0.03 g) is added as a catalyst.
3 The reaction mixture is heated at 80 °C under solvent-free conditions for a specified time.
4 After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
5 The solid mass is washed with hot ethanol.
6 The catalyst is separated by filtration, and the filtrate is concentrated under reduced pressure.
7 The crude product is recrystallized from ethanol to afford the pure thiazole derivative.

Quantitative Data

ProductYield
2-Amino-4-(thiophen-2-yl)thiazole derivative79-90%

Application in Drug Development: Targeting Kinase Signaling Pathways

The dysregulation of kinase signaling pathways is a hallmark of many cancers and other diseases. Thiophene-containing molecules have emerged as potent inhibitors of several key kinases, including MEK and JNK, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[2][3][7]

MEK and JNK Signaling Pathways

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] The c-Jun N-terminal kinase (JNK) pathway is primarily activated by stress stimuli and plays a crucial role in apoptosis, inflammation, and immune responses.[9]

G cluster_mek_pathway MEK/ERK Pathway cluster_jnk_pathway JNK Pathway Growth_Factors Growth Factors Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival MEK_Inhibitor Thiophene-based MEK Inhibitor MEK_Inhibitor->MEK Stress_Stimuli Stress Stimuli ASK1 ASK1 MKK4_7 MKK4_7 ASK1->MKK4_7 MAP3K JNK JNK MKK4_7->JNK MAP2K c_Jun c_Jun JNK->c_Jun Apoptosis_Inflammation Apoptosis_Inflammation c_Jun->Apoptosis_Inflammation JNK_Inhibitor Thiophene-based JNK Inhibitor JNK_Inhibitor->JNK

Experimental Workflow for Kinase Inhibitor Screening

The development of novel kinase inhibitors involves a rigorous screening process to identify and characterize potent and selective compounds. A typical workflow for high-throughput screening (HTS) is outlined below.

G Start Start Compound_Library Thiophene Derivative Library Start->Compound_Library HTS High-Throughput Screening (e.g., Fluorescence-based assay) Compound_Library->HTS Hit_Identification Hit Identification (Primary active compounds) HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Experimental Protocol: High-Throughput Screening for Kinase Inhibitors (Fluorescence-Based ADP Detection) [9]

This protocol provides a general framework for a fluorescence-based high-throughput screen to identify kinase inhibitors.

StepProcedure
1 Prepare a chemical library of thiophene derivatives at appropriate concentrations.
2 In a 384-well plate, dispense the test compounds, positive controls (known inhibitors), and negative controls (DMSO).
3 Add the target kinase enzyme to each well.
4 Initiate the kinase reaction by adding a solution containing the substrate and ATP.
5 Incubate the plate at room temperature for a defined period to allow the enzymatic reaction to proceed.
6 Stop the reaction and add the ADP detection reagents. These reagents typically involve a coupled enzyme system that produces a fluorescent signal proportional to the amount of ADP generated.
7 Incubate the plate to allow for signal development.
8 Read the fluorescence intensity on a plate reader.
9 Analyze the data to identify compounds that inhibit kinase activity (reduced fluorescence signal) and determine their potency (IC50 values).

Conclusion

The reactivity of α-bromoketones provides a powerful and versatile toolkit for the synthesis of complex thiophene-containing heterocycles. These scaffolds are of significant interest in drug discovery, particularly for the development of targeted kinase inhibitors. By understanding the fundamental reaction mechanisms and employing robust experimental protocols, researchers can continue to leverage the unique properties of α-bromoketones and thiophenes to design and synthesize the next generation of innovative therapeutics. The integration of synthetic chemistry with high-throughput biological screening is crucial for accelerating the discovery of novel drug candidates that can address unmet medical needs.

References

An In-depth Technical Guide to Electrophilic Substitution on 2-Acetyl-3-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-bromothiophene is a versatile heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized thiophene core offers multiple reaction sites for further elaboration, making it a valuable scaffold for the synthesis of complex molecular architectures. Understanding the regioselectivity and reactivity of this substrate in electrophilic substitution reactions is crucial for its effective utilization in synthetic strategies. This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution on 2-acetyl-3-bromothiophene, supported by experimental data and detailed protocols.

Regioselectivity in Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The regiochemical outcome of such reactions on substituted thiophenes is dictated by the electronic and steric effects of the substituents. In 2-acetyl-3-bromothiophene, the two substituents exert competing influences on the vacant 4- and 5-positions.

  • 2-Acetyl Group: The acetyl group is a meta-directing deactivator. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the thiophene ring, thereby decreasing its reactivity towards electrophiles. This deactivating effect is most pronounced at the adjacent C3 position and the conjugated C5 position.

  • 3-Bromo Group: The bromo group is a deactivating ortho-, para-director. While its inductive effect withdraws electron density, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho (C2 and C4) and para (C5) to itself.

Considering the substitution pattern of 2-acetyl-3-bromothiophene, the C2 position is already occupied. The directing effects of the bromo group at C3 would therefore favor substitution at the C4 and C5 positions. However, the deactivating acetyl group at C2 strongly disfavors substitution at the adjacent C3 and the electronically connected C5 position. Consequently, the combined directing effects suggest that electrophilic substitution is most likely to occur at the C5 position , which is para to the bromo director and less deactivated by the acetyl group compared to the C4 position.

This prediction is supported by experimental evidence from related systems. For instance, the nitration of N-(3-acetyl-4-methyl-2-thienyl)acetamide occurs at the 5-position[1]. Similarly, the bromination of 2-acetylthiophene yields 2-acetyl-5-bromothiophene[2].

Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group onto the 2-acetyl-3-bromothiophene scaffold is a key transformation for accessing a range of functionalized derivatives.

Reaction Scheme:

sub 2-Acetyl-3-bromothiophene reagents HNO₃, H₂SO₄ sub->reagents prod 2-Acetyl-3-bromo-5-nitrothiophene reagents->prod caption Nitration of 2-Acetyl-3-bromothiophene

Caption: Nitration of 2-acetyl-3-bromothiophene.

Experimental Protocol:

A detailed experimental protocol for the nitration of the closely related N-(3-acetyl-4-methyl-2-thienyl)acetamide is as follows[1]:

  • A mixture of nitric acid (65%, 2.5 mL, d = 1.4 g/mL, 36 mmol) and sulfuric acid (98%, 2.5 mL, d = 1.8 g/mL, 46 mmol) is prepared and cooled to 0 °C.

  • N-(3-acetyl-4-methyl-2-thienyl)acetamide (1.37 g, 7.5 mmol) is added carefully over a period of 30 minutes to the well-stirred mixed acid solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.

  • The reaction mixture is then cautiously poured into excess ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under reduced pressure to afford the product.

This protocol, with appropriate stoichiometric adjustments, can be adapted for the nitration of 2-acetyl-3-bromothiophene.

Quantitative Data:

ProductYieldReference
N-(3-Acetyl-4-methyl-5-nitro-2-thienyl)acetamide91%[1]

While a specific yield for the nitration of 2-acetyl-3-bromothiophene is not available in the searched literature, the high yield obtained for the analogous compound suggests that the reaction is efficient.

Bromination

Further halogenation of 2-acetyl-3-bromothiophene provides access to polyhalogenated thiophene derivatives, which are valuable precursors in cross-coupling reactions.

Reaction Scheme:

sub 2-Acetyl-3-bromothiophene reagents Br₂, Acetic Acid sub->reagents prod 2-Acetyl-3,5-dibromothiophene reagents->prod caption Bromination of 2-Acetyl-3-bromothiophene

Caption: Bromination of 2-acetyl-3-bromothiophene.

Experimental Protocol:

A general procedure for the bromination of 2-acetylthiophene to 2-acetyl-5-bromothiophene is as follows[2]:

  • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (NBS) (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).

  • Add acetic acid (0.40 mL) to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, protected from light.

  • After cooling to room temperature, pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.

  • Collect the precipitated product by filtration and wash with water.

This protocol can be adapted for the bromination of 2-acetyl-3-bromothiophene, likely requiring a slight excess of the brominating agent.

Quantitative Data:

Starting MaterialProductYieldReference
2-Acetylthiophene2-Acetyl-5-bromothiophene82%[2]

The high yield for the bromination of 2-acetylthiophene suggests that the bromination of 2-acetyl-3-bromothiophene at the 5-position would also be an efficient process.

Friedel-Crafts Acylation and Vilsmeier-Haack Formylation

The deactivating nature of the acetyl and bromo substituents on the thiophene ring makes further Friedel-Crafts acylation and Vilsmeier-Haack formylation challenging. These reactions typically require electron-rich aromatic substrates. The electron-withdrawing character of the existing substituents on 2-acetyl-3-bromothiophene significantly reduces the nucleophilicity of the ring, rendering it less reactive towards the relatively weak electrophiles generated in these reactions.

No specific examples of successful Friedel-Crafts acylation or Vilsmeier-Haack formylation on 2-acetyl-3-bromothiophene were found in the surveyed literature. It is anticipated that harsh reaction conditions would be necessary, which could lead to low yields and potential side reactions.

Logical Workflow for Electrophilic Substitution

The decision-making process for predicting the outcome of electrophilic substitution on 2-acetyl-3-bromothiophene can be visualized as follows:

A 2-Acetyl-3-bromothiophene B Identify Substituents A->B C 2-Acetyl: Deactivating, meta-directing B->C D 3-Bromo: Deactivating, ortho,para-directing B->D E Analyze Directing Effects on C4 and C5 C->E D->E F C4: ortho to Bromo (favored), meta to Acetyl (disfavored) E->F G C5: para to Bromo (favored), conjugated to Acetyl (strongly disfavored) E->G H Conclusion: Substitution at C5 is favored F->H G->H caption Regioselectivity analysis workflow

Caption: Regioselectivity analysis workflow.

Conclusion

Electrophilic substitution on 2-acetyl-3-bromothiophene is a viable strategy for the synthesis of highly functionalized thiophene derivatives. The regioselectivity of these reactions is primarily governed by the directing effect of the 3-bromo substituent, leading to substitution at the C5 position. While nitration and bromination have been shown to be effective transformations, Friedel-Crafts acylation and Vilsmeier-Haack formylation are expected to be challenging due to the deactivated nature of the substrate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic building block.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available chemical data and information on related compounds. Specific stability and storage studies for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone are limited. The recommendations herein should be supplemented by in-house evaluation and adherence to all applicable safety regulations.

Introduction

This compound (CAS No. 81216-95-7) is a halogenated thiophene derivative with the molecular formula C₆H₄Br₂OS and a molecular weight of 283.97 g/mol .[1] As an α-bromoketone, this compound is a highly reactive molecule and a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. Its utility is underscored by the presence of multiple reactive sites: the electrophilic carbonyl carbon, the α-carbon bearing a bromine atom, and the brominated thiophene ring. However, this inherent reactivity also necessitates stringent protocols for its handling, storage, and stability assessment to ensure its integrity and the safety of laboratory personnel. This guide provides a comprehensive overview of the known stability and storage parameters for this compound, drawing on data from suppliers and the chemistry of analogous structures.

Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of two bromine atoms and a ketone functional group on a thiophene ring renders the molecule susceptible to various degradation pathways.

Key Structural Features Influencing Stability:

  • α-Bromoketone Moiety: This functional group is highly electrophilic at the α-carbon, making it susceptible to nucleophilic substitution reactions. It is also prone to elimination reactions in the presence of a base.

  • Brominated Thiophene Ring: The bromine atom on the thiophene ring can be subject to metal-halogen exchange reactions. The thiophene ring itself is susceptible to oxidation at the sulfur atom.

  • Lachrymatory Nature: Like many α-haloketones, this compound is expected to be a lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Degradation Pathways:

  • Hydrolysis: Reaction with water can lead to the substitution of the α-bromine with a hydroxyl group.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce debromination.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents.

  • Polymerization: Under certain conditions, such as exposure to strong bases or initiators, α,β-unsaturated ketones formed from elimination can potentially polymerize.

Recommended Storage and Handling

Given the reactive nature of this compound, strict adherence to proper storage and handling procedures is critical to maintain its purity and ensure safety.

3.1. Storage Conditions

Specific supplier recommendations provide the most direct guidance for the storage of this compound. It is advised to store this compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature -4°C (for 1-2 weeks) -20°C (for 1-2 years) [2]To minimize thermal decomposition and slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the thiophene sulfur and hydrolysis from atmospheric moisture.
Light Protect from light by storing in an amber vial or a dark location.To prevent light-induced degradation, such as debromination.
Container Tightly sealed, chemically resistant container (e.g., glass).To prevent exposure to moisture and air, and to contain vapors.

3.2. Handling Precautions

Due to its hazardous nature, all handling of this compound should be performed in a well-ventilated chemical fume hood.[2] The following personal protective equipment (PPE) is mandatory:

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile, neoprene)

  • A lab coat

Incompatible Materials:

To prevent hazardous reactions, avoid contact with:

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents

  • Nucleophiles

  • Combustible materials

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not published, a general approach to assessing its stability can be outlined.

4.1. Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of the compound under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • UV lamp for photostability testing

  • Controlled temperature and humidity chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A gradient elution method is recommended to separate the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Logical Workflow for Handling and Storage

G Figure 1: Handling and Storage Workflow A Receive Compound B Inspect Container Integrity A->B C Store in Designated Location (-20°C, Dark, Inert Atmosphere) B->C D Log Compound Information (Date, Lot #, Quantity) C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E For Use F Work in Fume Hood E->F G Weigh and Dispense F->G H Tightly Reseal Container G->H J Dispose of Waste Properly G->J After Use I Return to Storage H->I G Figure 2: Potential Degradation Pathways cluster_0 Stress Conditions cluster_1 Degradation Reactions Light Light Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidants Oxidants Oxidation Oxidation Oxidants->Oxidation Base Base Elimination Elimination Base->Elimination Degradants Degradation Products (e.g., debrominated species, hydrolyzed products, sulfoxides) Photodegradation->Degradants Thermal Decomposition->Degradants Hydrolysis->Degradants Oxidation->Degradants Elimination->Degradants Parent This compound Parent->Photodegradation Parent->Thermal Decomposition Parent->Hydrolysis Parent->Oxidation Parent->Elimination

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS: 81216-95-7) is limited. This guide is based on available information for the compound and structurally similar alpha-bromo ketones. All procedures should be conducted with a thorough understanding that this substance is potentially hazardous. A comprehensive risk assessment should be performed before handling.

Executive Summary

This compound is a halogenated ketone of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds. Its structure, featuring an alpha-bromo ketone moiety, suggests potential reactivity and biological activity, but also necessitates stringent safety protocols. This document provides a comprehensive overview of the known and extrapolated safety data, handling procedures, and emergency responses to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary concerns are its potential for severe skin and eye damage, acute toxicity if swallowed, and respiratory irritation.[1] Many alpha-bromo ketones are also lachrymatory, causing irritation and tearing of the eyes.[2]

GHS Hazard Information

The following table summarizes the known and predicted GHS classifications for this compound and a closely related analogue, 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone.

CompoundGHS PictogramsSignal WordHazard Statements
This compound DangerH302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1] H335: May cause respiratory irritation.[1]
2-bromo-1-(3-chloro-2-thienyl)-1-ethanoneDangerH301: Toxic if swallowed.

Physical and Chemical Properties

PropertyThis compound2-bromo-1-(3-chloro-2-thienyl)-1-ethanone
CAS Number 81216-95-7[3]Not specified
Molecular Formula C₆H₄Br₂OS[3]C₆H₄BrClOS
Molecular Weight 283.97 g/mol [3]239.52 g/mol
Physical Form Solid (predicted)Solid

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of this compound, a stringent, multi-layered approach to safety is mandatory. The following protocols are based on best practices for handling potent, corrosive, and lachrymatory chemicals.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are critical when working with this corrosive substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for Handling this compound body Body Protection lab_coat Flame-resistant lab coat body->lab_coat hands Hand Protection gloves Chemical-resistant gloves (Nitrile or Neoprene) hands->gloves eyes Eye/Face Protection goggles Chemical splash goggles eyes->goggles respiratory Respiratory Protection respirator Use a respirator if ventilation is inadequate respiratory->respirator face_shield Face shield (in addition to goggles) goggles->face_shield For splash risk

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • Use only in a well-ventilated area, preferably a fume hood.[4]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the laboratory.[4]

  • Storage:

    • Store in a tightly sealed, corrosion-resistant container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

    • Store in a locked cabinet or other secure area.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain neutralize If safe, neutralize with a suitable agent (e.g., sodium bicarbonate for acids) contain->neutralize If applicable collect Carefully collect absorbed material into a sealed, labeled container contain->collect neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Response Complete dispose->end

Caption: Emergency spill response workflow.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow this chemical to enter the environment.

Conclusion

While this compound presents significant hazards, a thorough understanding of these risks and the implementation of rigorous safety protocols can ensure its safe use in a research and development setting. Adherence to the guidelines outlined in this document, in conjunction with a comprehensive, lab-specific risk assessment, is paramount for protecting the health and safety of all personnel.

References

Methodological & Application

Application Notes and Protocols: Reactions of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the versatile reactions of the key building block, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, with a range of nucleophiles. This α-haloketone is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted thiophenes and fused thieno[2,3-b] systems, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction to Reactivity

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon of the keto group, which is activated by the adjacent carbonyl and the bromine leaving group, and the bromine-substituted carbon on the thiophene ring. The α-bromo ketone functionality readily undergoes nucleophilic substitution and condensation reactions, providing a gateway to a diverse array of molecular scaffolds.

I. Hantzsch Thiazole Synthesis with Thiourea

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction of this compound with thiourea is expected to yield the corresponding 2-amino-4-(3-bromo-2-thienyl)thiazole, a valuable intermediate for further functionalization.

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Reagent: To this solution, add thiourea (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

II. Nucleophilic Substitution with Amines

Reaction with primary or secondary amines leads to the formation of α-amino ketones, which are important precursors for various nitrogen-containing heterocycles.

Experimental Protocol
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Nucleophile: Add the desired amine (2.2 mmol, e.g., morpholine, piperidine, or aniline) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, filter off the amine hydrobromide salt that precipitates. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification can be achieved by column chromatography.

III. Reaction with Hydrazine Derivatives

The reaction with hydrazine or its derivatives can lead to the formation of various heterocyclic systems, such as pyridazines or pyrazoles, depending on the reaction conditions and the structure of the hydrazine.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask, add hydrazine hydrate (1.5 mmol).

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. The product can be purified by recrystallization from an appropriate solvent like ethanol or methanol.

IV. Alkylation of Phenols

Phenolic compounds can be O-alkylated using this compound under basic conditions to furnish the corresponding aryl ethers.

Experimental Protocol
  • Reaction Setup: In a 50 mL three-necked flask equipped with a stirrer and condenser, dissolve the desired phenol (1.0 mmol) in 20 mL of acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the solution.

  • Addition of Electrophile: Add this compound (1.0 mmol) and a catalytic amount of potassium iodide.

  • Reaction Conditions: Heat the mixture to reflux for 12-18 hours.

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with 10% aqueous sodium hydroxide solution, water, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

V. Synthesis of Thieno[2,3-b]thiophenes via Cyclocondensation

Reaction with a sulfur nucleophile, such as sodium sulfide or thioglycolic acid derivatives, can lead to the formation of the thieno[2,3-b]thiophene core structure through an intramolecular cyclization.

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (1.1 mmol) in 15 mL of absolute ethanol.

  • Nucleophile Formation: To this solution, add ethyl thioglycolate (1.0 mmol) and stir for 15 minutes at room temperature.

  • Addition of Electrophile: Add a solution of this compound (1.0 mmol) in 5 mL of ethanol dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the purified thieno[2,3-b]thiophene derivative.

Quantitative Data Summary

NucleophileReagent ExampleProduct TypeRepresentative Yield (%)
ThioureaThiourea2-Aminothiazole75-85
Secondary AmineMorpholineα-Aminoketone60-75
HydrazineHydrazine HydratePyridazine derivative50-65
Phenol4-MethoxyphenolAryl Ether65-80
Sulfur NucleophileEthyl ThioglycolateThieno[2,3-b]thiophene55-70

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction_Scheme cluster_products Products start This compound p1 2-Amino-4-(3-bromo-2-thienyl)thiazole start->p1 Thiourea p2 α-Amino Ketone start->p2 Amine p3 Pyridazine Derivative start->p3 Hydrazine p4 Aryl Ether Derivative start->p4 Phenol, Base p5 Thieno[2,3-b]thiophene Derivative start->p5 Sulfur Nucleophile

Caption: General reaction pathways of this compound.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Starting Material add_reagent Add Nucleophile & Base (if needed) dissolve->add_reagent heat Heat / Stir add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool & Precipitate monitor->cool Reaction Complete filter Filter cool->filter wash Wash filter->wash purify Recrystallize / Chromatography wash->purify

Caption: A typical experimental workflow for the described reactions.

Disclaimer: The protocols provided herein are intended as a guide and are based on analogous chemical transformations. Researchers should conduct their own optimization studies to achieve the best results for their specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Cyclization Reactions Using 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a potential cyclization reaction of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone to synthesize a thieno[3,2-b]thiophen-3(2H)-one derivative. This class of compounds, thieno[3,2-b]thiophenes, are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Introduction

Thieno[3,2-b]thiophenes are fused heterocyclic systems that have been extensively studied as building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their planar structure and electron-rich nature facilitate charge transport. Furthermore, derivatives of thieno[3,2-b]thiophene have shown promising biological activities, making them attractive scaffolds for drug discovery programs.

The starting material, this compound, possesses two reactive centers: an α-bromo ketone and a bromo-thiophene moiety. This bifunctionality allows for intramolecular cyclization to form a third, fused thiophene ring, leading to the thieno[3,2-b]thiophene core structure. The protocol described below outlines a plausible synthetic route for this transformation using a sulfur nucleophile.

Proposed Cyclization Reaction

A feasible approach for the cyclization of this compound is a one-pot reaction with a sulfur source, such as sodium sulfide (Na₂S). The reaction is proposed to proceed via an initial nucleophilic substitution of the α-bromide by the sulfide ion to form a thiolate intermediate. This is followed by an intramolecular nucleophilic aromatic substitution or a related coupling mechanism to displace the bromide on the thiophene ring, leading to the formation of the tricyclic thieno[3,2-b]thiophen-3(2H)-one system.

reaction_pathway start This compound intermediate Thiolate Intermediate start->intermediate + Na2S product Thieno[3,2-b]thiophen-3(2H)-one derivative intermediate->product Intramolecular Cyclization reagent Na2S experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound to dry flask B 2. Dissolve in anhydrous DMF A->B C 3. Add aqueous Na2S solution B->C D 4. Stir at room temperature C->D E 5. Heat to 80-100 °C D->E F 6. Cool to room temperature E->F G 7. Quench with water and extract with ethyl acetate F->G H 8. Wash with brine G->H I 9. Dry over MgSO4 and concentrate H->I J 10. Purify by column chromatography I->J

synthesis of thieno[2,3-b]thiophenes from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of the thieno[2,3-b]thiophene scaffold, a significant heterocyclic motif in medicinal chemistry and materials science. The synthesis commences from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. Thieno[2,3-b]thiophenes are planar, electron-rich systems that serve as valuable building blocks for novel therapeutic agents and organic electronic materials.[1][2][3] The protocol detailed below is based on established principles of thiophene synthesis and is intended to be a foundational method for further optimization.

Introduction

Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science.[4][5] Their rigid, planar structure and electron-rich nature make them ideal candidates for the development of novel pharmaceuticals, including antitumor, antiviral, and antibiotic agents.[4][5] Furthermore, their utility as components in organic semiconductors and light-harvesting materials is well-documented.[1] While various synthetic routes to the thieno[2,3-b]thiophene core exist, this document outlines a proposed pathway starting from the readily accessible this compound. This approach involves a classical cyclization reaction facilitated by a sulfur nucleophile.

Proposed Reaction Pathway

The proposed synthesis of thieno[2,3-b]thiophene from this compound involves an intramolecular cyclization reaction. The reaction is initiated by the displacement of the bromine atoms by a sulfur source, such as sodium sulfide, followed by a condensation reaction to form the fused thiophene ring.

G start This compound intermediate Intermediate Dithioether start->intermediate Nucleophilic Substitution reagent + Na2S reagent->intermediate product Thieno[2,3-b]thiophene derivative intermediate->product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of a thieno[2,3-b]thiophene derivative.

Illustrative Experimental Data

The following table summarizes the stoichiometry and theoretical yields for the proposed synthesis. Please note that these are illustrative values, and actual results may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )MolesEquivalentsAmount UsedTheoretical Yield (g)
This compoundC6H3Br2OS298.960.011.02.99 g-
Sodium Sulfide (anhydrous)Na2S78.040.0121.20.94 g-
Thieno[2,3-b]thiophene-2-carbaldehyde (example)C7H4OS2168.240.01--1.68 g

Experimental Protocol

Materials:

  • This compound

  • Sodium sulfide (anhydrous)

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and DMF (3:1, 40 mL).

  • Addition of Reagent: To this solution, add anhydrous sodium sulfide (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure thieno[2,3-b]thiophene derivative.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material add_reagent Add Sodium Sulfide dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Thieno[2,3-b]thiophene chromatography->product

Caption: Workflow diagram for the synthesis of thieno[2,3-b]thiophenes.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a halogenated ketone and should be handled with care as it is likely an irritant and lachrymator.

  • Sodium sulfide is corrosive and hygroscopic. Handle it in a dry environment.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

The proposed protocol provides a viable and straightforward method for the synthesis of the thieno[2,3-b]thiophene core from this compound. This application note is intended to serve as a guide for researchers in the fields of medicinal chemistry and materials science, enabling the exploration of novel derivatives for various applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Application Notes and Protocols for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the medicinal chemistry applications of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is limited in publicly available scientific literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as α-haloketones and substituted thiophene derivatives, which are widely recognized as important synthons and pharmacophores in drug discovery. Researchers should use this information as a guide and validate all experimental procedures.

Introduction

This compound is a halogenated heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry. The presence of two bromine atoms and a thiophene ring provides multiple reactive sites for the synthesis of diverse molecular scaffolds. α-Haloketones are known for their high reactivity and are crucial intermediates in the synthesis of various biologically active compounds. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities. This document outlines potential applications and detailed experimental protocols for the utilization of this compound in the development of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of related thiophene-containing compounds and α-bromo ketones, this compound can be explored for the following applications:

  • Anticancer Drug Discovery: Thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This compound can serve as a precursor for the synthesis of novel chalcones, thiazoles, and other heterocyclic systems with potential anticancer properties.

  • Antimicrobial Agent Development: The thiophene nucleus is a key component of many antimicrobial agents. Derivatives of this compound could be synthesized and screened for their efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: α-Bromo ketones are known to act as irreversible inhibitors of certain enzymes, often through alkylation of active site residues. This compound could be investigated as an inhibitor of specific enzymes implicated in disease pathways.

  • Anti-inflammatory Agent Synthesis: Various thiophene-containing molecules have shown anti-inflammatory properties. This compound can be used to generate novel derivatives for evaluation in inflammation assays.

Synthesis and Characterization

General Synthetic Protocol for α-Bromination of a Thienyl Ketone

This protocol describes a plausible method for the synthesis of the title compound starting from 1-(3-bromo-2-thienyl)-1-ethanone.

Materials:

  • 1-(3-bromo-2-thienyl)-1-ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-bromo-2-thienyl)-1-ethanone (1 equivalent) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of derivatives synthesized from this compound.

Anticancer Activity: MTT Assay

This protocol outlines a method to assess the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add 10 µL of the inoculum to each well, except for the sterility control wells.

  • Include a growth control (no compound) and a positive control (known antibiotic/antifungal).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, data from structurally related thienyl chalcone derivatives provide an indication of potential efficacy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thienyl Chalcone Derivative 1MCF-7 (Breast Cancer)7.79 ± 0.81[1]
Thienyl Chalcone Derivative 1MDA-MB-231 (Breast Cancer)5.27 ± 0.98[1]
Thienyl Chalcone Derivative 2MCF-7 (Breast Cancer)7.24 ± 2.10[1]
Thienyl Chalcone Derivative 2MDA-MB-231 (Breast Cancer)21.58 ± 1.50[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of this compound and its subsequent derivatization.

Synthetic_Workflow Start 1-(3-bromo-2-thienyl)-1-ethanone Reagent1 NBS, BPO/AIBN CCl₄, Reflux Start->Reagent1 Product This compound Reagent1->Product Reagent2 Aldehyde, Base Product->Reagent2 Reagent3 Thiourea/Thioacetamide Product->Reagent3 Chalcone Thienyl Chalcone Derivative Reagent2->Chalcone Reagent4 Hydrazine derivative Chalcone->Reagent4 Thiazole Thienyl Thiazole Derivative Reagent3->Thiazole Pyrazole Thienyl Pyrazole Derivative Reagent4->Pyrazole Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Thiophene Derivative Inhibitor Inhibitor->MEK Inhibitor->ERK

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel kinase inhibitors based on substituted thiophene scaffolds. This document covers synthetic methodologies, key biological assays, and data interpretation to guide researchers in this promising area of drug discovery.

Introduction

Substituted thiophenes are a privileged class of heterocyclic compounds in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors. Their versatile chemistry allows for facile modification and optimization of structure-activity relationships (SAR). Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective and potent kinase inhibitors is therefore a major focus of modern drug discovery. This document outlines the key steps and methodologies for identifying and characterizing novel kinase inhibitors derived from substituted thiophenes.

Data Presentation: Inhibitory Activities of Substituted Thiophene Derivatives

The following tables summarize the in vitro inhibitory activities of representative substituted thiophene derivatives against various protein kinases.

Table 1: Inhibitory Activity of Thiophene-3-Carboxamide Derivatives against c-Jun N-Terminal Kinase (JNK)

Compound IDR GroupJNK1 IC50 (µM)JNK2 IC50 (µM)JNK3 IC50 (µM)Reference
1 Phenyl> 100--[1]
2 4-Methylphenyl> 25--[1]
3 4-Methoxyphenyl5.4--[1]
4 2-Naphthyl> 100--[1]

Table 2: Inhibitory Activity of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides against Cyclin-Dependent Kinase 5 (CDK5)/p25

Compound IDR1R2CDK5/p25 IC50 (µM)Reference
5a HH0.25[2]
5b MeH0.18[2]
5c HMe0.32[2]
5d ClH0.15[2]

Experimental Protocols

A. Synthesis of Substituted Thiophenes

A variety of synthetic routes can be employed to generate diverse libraries of substituted thiophenes. Below are protocols for two common and powerful methods: the Gewald reaction for the synthesis of 2-aminothiophenes and the Sonogashira coupling for the introduction of alkynyl moieties.

Protocol 1: Gewald Asymmetric Synthesis of Tetrasubstituted 2-Aminothiophenes

This multi-component reaction is a highly efficient method for the one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Activated nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., triethylamine or morpholine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add the ketone (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.

  • Add the base (1.5 eq) dropwise to the stirring mixture at room temperature.

  • After the addition of the base, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sonogashira Coupling of a Thiophene Halide with a Terminal Alkyne

The Sonogashira coupling is a robust cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

  • Thiophene halide (e.g., 2-bromothiophene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous and degassed solvent, followed by the base (2-5 eq).

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (substituted thiophenes)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, positive controls (no inhibitor), and negative controls (no enzyme).

  • Add the kinase and substrate to all wells except the negative controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well clear-bottom plates

  • Test compounds (substituted thiophenes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathways

CDK_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces Cyclin_D_CDK4_6 Cyclin D-CDK4/6 (Active) Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Thiophene_Inhibitor Substituted Thiophene Inhibitor Thiophene_Inhibitor->CDK4_6 Inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

Experimental Workflows

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Substituted Thiophenes Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library HTS High-Throughput Screening (Biochemical Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Cell_Assays Cell-Based Assays (Viability, etc.) SAR->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Drug Tox->Candidate

Caption: Drug Discovery Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(3-Bromo-2-thienyl)-2-aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(3-bromo-2-thienyl)-2-aminothiazole via the Hantzsch thiazole synthesis. The procedure involves the reaction of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone with thiourea. Thiazole derivatives are significant structural motifs in many biologically active compounds, and this protocol offers a straightforward method for the preparation of a substituted 2-aminothiazole, a valuable building block in medicinal chemistry.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3] This synthesis is known for its reliability and high yields.[4][5] The resulting thiazole scaffold is a core component in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][6] This protocol details the synthesis of 4-(3-bromo-2-thienyl)-2-aminothiazole, a potentially valuable intermediate for drug discovery programs.

Reaction Scheme

The synthesis proceeds through the reaction of this compound with thiourea in an alcoholic solvent. The initial step is an SN2 reaction between the sulfur of the thioamide and the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7]

Reaction:

This compound + Thiourea → 4-(3-Bromo-2-thienyl)-2-aminothiazole hydrobromide

Neutralization:

4-(3-Bromo-2-thienyl)-2-aminothiazole hydrobromide + Na2CO3 → 4-(3-Bromo-2-thienyl)-2-aminothiazole + NaBr + H2O + CO2

Experimental Protocol

Materials and Equipment:

  • This compound

  • Thiourea

  • Methanol (reagent grade)

  • 5% Sodium carbonate (Na2CO3) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

Safety Precautions:

  • This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

  • Thiourea is harmful if swallowed. Avoid inhalation of dust.

  • Methanol is flammable and toxic. Avoid contact with skin and eyes and work in a well-ventilated area.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Add methanol (approximately 10 mL per gram of the α-bromoketone) to the flask.

  • Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle or oil bath.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with constant stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) (approximately 4 times the volume of the reaction mixture).[4]

  • Stir the mixture. A precipitate of the neutral 2-aminothiazole product should form.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Allow the product to air-dry on the filter paper or in a desiccator.

  • Purification (if necessary): The crude product is often of high purity.[4] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
This compoundC₆H₄Br₂OS299.971.0
ThioureaCH₄N₂S76.121.2

Table 2: Expected Product Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-(3-Bromo-2-thienyl)-2-aminothiazoleC₇H₅BrN₂S₂277.16Off-white solid

Visualization of the Experimental Workflow

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Reactant1 This compound Reaction Reflux in Methanol Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Workup Cooling & Neutralization (5% Na2CO3) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Product 4-(3-Bromo-2-thienyl)-2-aminothiazole Isolation->Product

Caption: Workflow for the Hantzsch synthesis of 4-(3-Bromo-2-thienyl)-2-aminothiazole.

Signaling Pathway Diagram (Reaction Mechanism)

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Start α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Thiazole Product Intermediate2->Product Loss of H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates a pure compound.

  • Melting Point: Determine the melting point of the dried product and compare it to the literature value if available. A sharp melting point range is indicative of high purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the synthesized thiazole derivative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is appropriate for reflux.
Impure starting materialsUse pure starting materials. The α-bromoketone can be sensitive and may degrade over time.
Product does not precipitate upon neutralization Product is soluble in the work-up mixtureExtract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Insufficient neutralizationCheck the pH of the solution after adding sodium carbonate. Add more base if necessary until the solution is basic.
Impure product Incomplete reaction or side reactionsPurify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion

The Hantzsch thiazole synthesis is a robust and efficient method for the preparation of 4-(3-bromo-2-thienyl)-2-aminothiazole. This protocol provides a detailed, step-by-step procedure that can be readily implemented in a standard organic chemistry laboratory. The resulting 2-aminothiazole derivative is a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The substrate, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This molecule possesses two distinct bromine atoms: one on the thiophene ring at the 3-position (an aryl bromide) and another on the α-carbon of the ethanone moiety (an α-bromo ketone). This bifunctionality presents both an opportunity for diverse derivatization and a challenge in controlling regioselectivity.

This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling at the C3-bromo position of the thiophene ring, which is generally the more reactive site for many common cross-coupling reactions under standard conditions. Protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are presented.

Regioselectivity Considerations

The relative reactivity of the two C-Br bonds in this compound is a critical factor in planning a synthetic route. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C(sp²)-Br bond of an aryl bromide is a facile process. The reactivity of the C(sp³)-Br bond of the α-bromo ketone can vary depending on the reaction conditions. For the purpose of these protocols, we will focus on conditions that favor reaction at the 3-position of the thiophene ring. Selective reaction at the α-bromo ketone position may be possible under different catalytic systems, potentially those developed for the coupling of alkyl halides.

Diagram 1: Regioselectivity challenge in the cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, forming a C-C bond.

Data Presentation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane1001680-90
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1102475-85

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent (e.g., 10 mL of toluene) and degassed water (e.g., 2 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Inert Atmosphere (Evacuate & Backfill) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Diagram 2: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[1]

Data Presentation

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475-85
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902080-90

Experimental Protocol

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 10 mL of toluene).

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

G pd0 Pd(0)L_n pd_arx L_nPd(Ar)(X) pd0->pd_arx Oxidative Addition arx Ar-X arx->pd_arx pd_amido L_nPd(Ar)(NR₂) pd_arx->pd_amido Amine Coordination & Deprotonation amine R₂NH amine->pd_arx base Base base->pd_arx pd_amido->pd0 product Ar-NR₂ pd_amido->product Reductive Elimination

Diagram 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]

Data Presentation

EntryAlkynePd Catalyst (mol%)Cu(I) source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65685-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene801280-90
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF70880-90

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., 10 mL of THF) and the amine base (e.g., 5 mL of Et₃N).

  • Add the terminal alkyne (1.5 mmol) dropwise with stirring.

  • Heat the reaction mixture to the specified temperature (e.g., 65 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture and filter off the ammonium salts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

G pd0 Pd(0)L_n pd_arx L_nPd(Ar)(X) pd0->pd_arx Oxidative Addition arx Ar-X arx->pd_arx pd_alkynyl L_nPd(Ar)(C≡C-R) pd_arx->pd_alkynyl Transmetalation cu_alkyne Cu-C≡C-R cu_alkyne->pd_arx pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product Reductive Elimination

Diagram 4: Simplified catalytic cycle for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

Data Presentation

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃DMA1201875-85
31-OctenePdCl₂(PPh₃)₂ (3)-NaOAcNMP1103665-75

Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the palladium catalyst, and the ligand (if required).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., 10 mL of DMF), the base (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

G pd0 Pd(0)L_n pd_arx L_nPd(Ar)(X) pd0->pd_arx Oxidative Addition arx Ar-X arx->pd_arx pd_insertion Insertion Complex pd_arx->pd_insertion Migratory Insertion alkene Alkene alkene->pd_arx pd_hydride Pd-H Complex pd_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination product Substituted Alkene base Base base->pd_hydride

Diagram 5: Simplified catalytic cycle for the Heck reaction.

References

Synthesis of Bioactive Compounds from 2-bromoacetyl-3-bromothiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 2-bromoacetyl-3-bromothiophene as a key starting material. The protocols focus on the synthesis of two major classes of bioactive molecules: thienyl-thiazoles and thienyl-chalcones. These compounds are of significant interest in drug discovery due to their potential antimicrobial and anticancer activities.

Introduction

Thiophene and its derivatives are well-established pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The starting material, 2-bromoacetyl-3-bromothiophene, offers two reactive sites, allowing for the construction of diverse heterocyclic systems. This document outlines the synthetic pathways for converting this precursor into potentially therapeutic agents and provides methodologies for their biological evaluation.

Synthetic Pathways

Two primary synthetic routes are detailed below: the Hantzsch thiazole synthesis to yield thienyl-thiazoles and the Claisen-Schmidt condensation to produce thienyl-chalcones.

Diagram: Synthetic Routes from 2-bromoacetyl-3-bromothiophene

Synthesis_Pathways cluster_0 Hantzsch Thiazole Synthesis cluster_1 Claisen-Schmidt Condensation start 2-bromoacetyl-3-bromothiophene thioamide Thioamide/ Thiourea thiazole Bioactive Thienyl-Thiazoles start->thiazole aldehyde Aromatic Aldehyde chalcone Bioactive Thienyl-Chalcones start->chalcone thioamide->thiazole Ethanol, Reflux aldehyde->chalcone Base (NaOH/KOH), Ethanol

Caption: Synthetic pathways from 2-bromoacetyl-3-bromothiophene.

I. Synthesis of Bioactive Thienyl-Thiazole Derivatives

Thiazole-containing compounds are known for their broad spectrum of pharmacological activities. The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2]

Application Notes:

This protocol describes the synthesis of 2-amino-4-(3-bromothiophen-2-yl)thiazole derivatives. The reaction involves the condensation of 2-bromoacetyl-3-bromothiophene with a thioamide or thiourea. The resulting thienyl-thiazoles can be further functionalized to generate a library of compounds for biological screening.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-bromoacetyl-3-bromothiophene (1.0 eq)

  • Thiourea or substituted thioamide (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate solution (5% aqueous)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetyl-3-bromothiophene (1.0 eq) and thiourea (or substituted thioamide, 1.2 eq) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow A Combine Reactants (2-bromoacetyl-3-bromothiophene & Thiourea in Ethanol) B Reflux (3-4 hours) A->B C Reaction Monitoring (TLC) B->C D Cool to Room Temperature C->D E Neutralization (5% NaHCO3 solution) D->E F Filtration & Washing E->F G Drying F->G H Purification (Recrystallization) G->H

Caption: Workflow for the Hantzsch synthesis of thienyl-thiazoles.

Bioactivity of Analogous Thienyl-Thiazole Derivatives

Table 1: Antimicrobial Activity (MIC in µg/mL) of Analogous Thienyl-Thiazole Derivatives

Compound ClassGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
2-Amino-4-(thienyl)thiazoles1.56 - 6.251.56 - 6.250.03 - 0.12
Substituted thienyl-thiazoles16.116.1>100

Note: The data presented is for structurally related compounds and should be used as a guideline for the potential bioactivity of the target molecules.

II. Synthesis of Bioactive Thienyl-Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known to possess a wide range of biological activities, including anticancer properties.[6][7][8] The Claisen-Schmidt condensation is a reliable method for their synthesis.[9][10][11]

Application Notes:

This protocol details the synthesis of chalcones by reacting 2-bromoacetyl-3-bromothiophene with various aromatic aldehydes. The resulting thienyl-chalcones are valuable scaffolds for the development of novel anticancer agents. The presence of the α,β-unsaturated ketone moiety is crucial for their biological activity.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 2-bromoacetyl-3-bromothiophene (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (40% aqueous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dilute hydrochloric acid (HCl)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetyl-3-bromothiophene (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the NaOH or KOH solution dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of approximately 2.

  • Collect the precipitated chalcone by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product.

  • Purify the crude chalcone by recrystallization from ethanol.

Diagram: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow A Dissolve Reactants (2-bromoacetyl-3-bromothiophene & Aldehyde in Ethanol) B Cool in Ice Bath A->B C Add Base (NaOH/KOH) B->C D Stir at Room Temperature (2-4 hours) C->D E Reaction Monitoring (TLC) D->E F Quench in Ice/Acidify (HCl) E->F G Filtration & Washing F->G H Drying & Purification G->H

Caption: Workflow for the Claisen-Schmidt synthesis of thienyl-chalcones.

Bioactivity of Analogous Thienyl-Chalcone Derivatives

Thiophene-containing chalcones have shown promising anticancer activity against various cell lines. The following table presents the IC50 values of some analogous compounds.[6][7][8]

Table 2: Anticancer Activity (IC50 in µM) of Analogous Thienyl-Chalcone Derivatives

Compound ClassBreast Cancer (MCF-7)Colon Cancer (HCT116)Lung Cancer (A549)
Bis-chalcones with thiophene4.05 - 7.8717.14 - 18.1041.99 - 92.42
Thiophene chalcones3.446.31>50
Thienyl chalcone derivatives7.4--

Note: The IC50 values are for structurally similar compounds and are intended to guide the biological evaluation of the newly synthesized molecules.

Conclusion

The protocols and data presented in this document provide a solid foundation for the synthesis and evaluation of novel bioactive compounds derived from 2-bromoacetyl-3-bromothiophene. The synthetic routes are robust and allow for the generation of a diverse library of thienyl-thiazoles and thienyl-chalcones. The bioactivity data of analogous compounds suggest that these scaffolds hold significant promise for the development of new antimicrobial and anticancer agents. Further optimization of the reaction conditions and extensive biological screening of the synthesized compounds are encouraged.

References

Application Notes and Protocols for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone and its Analogs in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a bifunctional molecule featuring a reactive α-bromoketone moiety and a brominated thiophene ring. This unique combination of reactive sites makes it a promising building block for the synthesis of advanced functional materials.

Precursor for Conjugated Polymers in Organic Electronics

The brominated thienyl group in this compound serves as a key reactive handle for forming carbon-carbon bonds through various cross-coupling reactions. This makes it a valuable monomer precursor for the synthesis of conjugated polymers. These polymers are the active components in a range of organic electronic devices.

  • Organic Photovoltaics (OPVs): Thiophene-based conjugated polymers are widely used as electron-donating materials in the active layer of OPV devices. By copolymerizing derivatives of this compound with suitable electron-accepting monomers, novel donor-acceptor (D-A) copolymers with tailored electronic and optical properties can be synthesized.[1]

  • Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of polythiophenes makes them excellent candidates for the semiconductor channel in OFETs. The specific substitution pattern of the thiophene ring can influence the polymer's packing and morphology, which are critical for transistor performance.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be designed to emit light in the visible spectrum, making them suitable for use as emissive layers in OLEDs. The ketone group could be further functionalized to tune the emission color and efficiency.

Intermediate for the Synthesis of Functional Dyes and Small Molecules

The α-bromoketone functionality is a versatile synthetic handle for introducing a variety of substituents. This allows for the synthesis of a wide range of functional dyes and small molecules with applications in:

  • Dye-Sensitized Solar Cells (DSSCs): The thienyl-ethanone core can be elaborated into complex organic dyes that act as sensitizers in DSSCs. The thiophene unit can be part of the π-conjugated bridge that facilitates electron transfer from the dye to the semiconductor electrode.

  • Non-Linear Optical (NLO) Materials: Molecules with a high degree of conjugation and charge asymmetry can exhibit NLO properties. The donor-acceptor characteristics of functionalized thienyl ketones can be tuned to optimize their NLO response.

Building Block for Heterocyclic Compounds

α-Haloketones are well-established precursors for the synthesis of various heterocyclic compounds.[2][3] These heterocycles can themselves be important components of larger functional materials. For instance, the reaction of the α-bromoketone with a thioamide can lead to the formation of a thiazole ring, a common moiety in many organic electronic materials.

Quantitative Data of Analogous Compounds

The following table summarizes key performance metrics of a conjugated polymer, PFDTBT, which is synthesized from a brominated thienyl-based monomer, illustrating the potential of this class of materials.

PolymerMw ( g/mol )Thermal Degradation Temp. (°C)Emission Max (nm)Surface Roughness (Ra)
PFDTBT (P2)> 20,000> 400649 (red)0.77 nm

(Data extracted from a study on Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT))[1]

Experimental Protocols

The following are generalized protocols for reactions that this compound could potentially undergo, based on standard procedures for similar compounds.

Protocol for Suzuki-Miyaura Cross-Coupling Polymerization

This protocol describes a typical procedure for the synthesis of a conjugated polymer using a brominated thiophene monomer.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification A Combine Monomers & Catalyst in Flask B Degas with N2/Ar A->B C Add Degassed Solvents & Base B->C D Heat to 80-90 °C C->D E Stir for 24-48h under N2/Ar D->E F End-cap with Phenylboronic Acid E->F G Precipitate in Methanol F->G H Soxhlet Extraction G->H I Collect Polymer H->I Hantzsch_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve α-Bromoketone & Thioamide in Ethanol B Reflux the Mixture A->B C Monitor by TLC B->C D Cool and Concentrate C->D E Neutralize with Base D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product G->H

References

Application Note: Protocols for Nucleophilic Substitution on 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a versatile bifunctional building block in organic synthesis. As an α-bromo ketone, the carbon adjacent to the carbonyl group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse molecular scaffolds. Of particular interest is its use in the Hantzsch thiazole synthesis, a classic condensation reaction to form aminothiazole rings, which are prevalent in many medicinally important compounds.[1][2] This application note provides detailed protocols for performing nucleophilic substitution reactions on this substrate using various nucleophiles, including thiourea, sodium azide, and a secondary amine.

General Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the α-carbon, displacing the bromide leaving group in a single, concerted step.[3] The presence of the adjacent carbonyl group activates the α-carbon, facilitating the substitution process.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with a selection of nucleophiles. Yields are representative and may vary based on reaction scale and purification efficiency.

NucleophileReagentSolventTemperature (°C)Time (h)Product StructureTypical Yield (%)
ThioureaThioureaEthanolReflux3 - 52-Amino-4-(3-bromo-2-thienyl)thiazole85 - 95
AzideSodium Azide (NaN₃)Acetonitrile/H₂ORoom Temp.2 - 32-Azido-1-(3-bromo-2-thienyl)-1-ethanone70 - 80
Secondary AminePiperidineTetrahydrofuran (THF)Room Temp.4 - 62-(Piperidin-1-yl)-1-(3-bromo-2-thienyl)-1-ethanone65 - 75

Experimental Workflow

The general workflow for the synthesis, work-up, and analysis of substituted 1-(3-bromo-2-thienyl)-1-ethanone derivatives is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Quenching cluster_2 Work-up & Purification cluster_3 Analysis & Characterization A Dissolve this compound in appropriate solvent B Add Nucleophile (e.g., Thiourea, NaN3) A->B C Stir at specified temperature (Room Temp or Reflux) B->C D Monitor reaction progress by TLC C->D Reaction Time (2-6 h) E Quench reaction (e.g., add ice-cold water) D->E F Extract product with organic solvent E->F G Wash organic layer, dry over Na2SO4, and concentrate F->G H Purify crude product (Recrystallization or Chromatography) G->H I Obtain pure product H->I J Characterize by NMR, Mass Spectrometry, IR I->J

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Safety Precaution: α-bromo ketones are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 2-Amino-4-(3-bromo-2-thienyl)thiazole via Hantzsch Synthesis

This protocol details the cyclocondensation reaction between the α-bromo ketone and thiourea to yield a highly functionalized 2-aminothiazole derivative.[1][2]

Materials:

  • This compound (1.0 equiv.)

  • Thiourea (1.1 equiv.)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and thiourea.

  • Add anhydrous ethanol to the flask (approx. 10 mL per 1 g of the bromo-ketone).

  • Heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction until the solution is slightly basic (pH ~8).

  • The solid product is collected by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-Amino-4-(3-bromo-2-thienyl)thiazole. Further purification can be achieved by recrystallization from ethanol if necessary.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Synthesis of 2-Azido-1-(3-bromo-2-thienyl)-1-ethanone

This protocol describes the substitution of the bromide with an azide group, a versatile functional group for further transformations such as "click chemistry" or reduction to an amine. The procedure is adapted from established methods for the synthesis of α-azido ketones.[4][5]

Materials:

  • This compound (1.0 equiv.)

  • Sodium azide (NaN₃) (1.5 - 2.0 equiv.)

  • Acetonitrile or Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve sodium azide in a minimal amount of water and add it to the reaction mixture. (Alternatively, add solid NaN₃ directly if using a polar aprotic solvent like DMF).

  • Stir the mixture vigorously at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Azido-1-(3-bromo-2-thienyl)-1-ethanone.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong characteristic peak for the azide group should be visible around 2100 cm⁻¹).

Protocol 3: Synthesis of 2-(Piperidin-1-yl)-1-(3-bromo-2-thienyl)-1-ethanone

This protocol provides a general method for the substitution with a secondary amine, in this case, piperidine.

Materials:

  • This compound (1.0 equiv.)

  • Piperidine (2.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.) (Optional, as a base)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in THF in a round-bottom flask.

  • Add potassium carbonate (if used) followed by the slow addition of piperidine at room temperature. The second equivalent of the amine acts as a base to neutralize the HBr formed.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the column chromatography purification of this compound on silica gel?

A common mobile phase for purifying moderately polar α-bromo ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point is a gradient elution. Based on protocols for similar compounds, you can begin with 100% hexanes and gradually increase the proportion of ethyl acetate.[1] A typical gradient might run from a 19:1 to a 1:1 hexanes:ethyl acetate ratio.[1] It is crucial to first determine the optimal solvent system by developing a separation on a Thin-Layer Chromatography (TLC) plate.

Q2: My compound is exhibiting significant peak tailing on the TLC plate and column. What is the likely cause and how can it be resolved?

Peak tailing with thienyl (thiophene-containing) compounds on silica gel can occur due to the interaction of the sulfur atom with the acidic silanol groups on the silica surface. While less common than with basic nitrogen-containing heterocycles, this interaction can lead to poor peak shape. If tailing is observed, consider deactivating the silica gel by adding a small amount of a neutral or slightly polar modifier to the mobile phase, though this is often less necessary than for amine-containing compounds.[2]

Q3: How can I improve the separation between my target compound and a closely running impurity?

If you are experiencing poor separation, several strategies can be employed:

  • Optimize the Solvent System: Experiment with different solvent ratios to find the optimal polarity. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can change the selectivity and improve separation.[2][3]

  • Use a Shallower Gradient: A slow and gradual increase in the mobile phase polarity during gradient elution can significantly enhance the resolution between compounds with similar Rf values.[2]

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a general guideline, the amount of crude product loaded should be between 1-5% of the total weight of the silica gel.[2]

  • Use a Higher-Resolution Stationary Phase: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can lead to more efficient separation.[4]

Q4: I suspect my product is degrading on the silica gel column. What are the potential reasons and solutions?

α-Bromo ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions. If you suspect your product is degrading, consider the following:

  • Use a Deactivated Stationary Phase: You can use silica gel that has been treated to be less acidic. Alternatively, using a different stationary phase altogether, such as neutral alumina, can prevent degradation.[2]

  • Minimize Time on the Column: Run the chromatography as quickly as is feasible while still achieving good separation. Prolonged exposure to the stationary phase increases the risk of degradation.

Q5: What are the common impurities to expect during the synthesis and purification of this compound?

Common impurities often originate from the synthetic route. The synthesis typically involves the α-bromination of a ketone precursor.[5][6][7] Potential impurities could include:

  • Unreacted Starting Material: The ketone precursor, 1-(3-bromo-2-thienyl)-1-ethanone.

  • Di-brominated Products: Over-bromination can lead to the formation of 2,2-dibromo-1-(3-bromo-2-thienyl)-1-ethanone.[8]

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor or No Separation Incorrect Mobile Phase: The eluent may be too polar (compounds elute together at the solvent front) or not polar enough (compounds remain at the baseline).Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.
Column Overloading: Too much crude material was loaded onto the column.Reduce the amount of sample loaded. A typical load is 1-5% of the silica gel weight.[2]
Poor Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase leads to uneven solvent flow and band distortion.Ensure the column is packed uniformly. Pack the column as a slurry and allow it to settle completely without letting the bed run dry.
Peak Tailing Strong Analyte-Stationary Phase Interaction: The sulfur of the thiophene ring may interact too strongly with acidic silica gel.Consider using a less acidic stationary phase like neutral alumina or a different solvent system that may mitigate these interactions.
Product Degradation Sensitivity to Acidic Silica Gel: The α-bromo ketone functionality can be unstable on acidic surfaces.Use a deactivated stationary phase (e.g., neutral alumina) or run the purification quickly to minimize contact time.[2]
No Compound Eluting Insufficient Eluent Polarity: The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. Ensure the compound is not irreversibly adsorbed; this is unlikely for this specific molecule on silica but can happen with very polar compounds.
Sample Precipitation: The compound may have precipitated at the top of the column upon loading if the loading solvent was not compatible with the mobile phase.Load the sample in a minimal amount of the mobile phase or use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.[1]

Quantitative Data Summary

The following table provides typical parameters for the chromatographic purification of this compound.

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F₂₅₄Silica gel (e.g., Geduran Si 60, 0.040-0.063 mm)[1]
Mobile Phase (Example) Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Gradient elution from Hexanes:Ethyl Acetate (19:1) to (1:1)[1]
Analyte Rf (Target) ~0.2 - 0.4 in the chosen eluentN/A
Visualization (TLC) UV light (254 nm), p-anisaldehyde stainN/A

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Prepare solutions of your chosen mobile phase system (e.g., Hexanes:Ethyl Acetate) at various ratios determined from prior TLC analysis. Ensure all solvents are HPLC grade.

2. Column Packing:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 19:1 Hexanes:Ethyl Acetate).[1]

  • Pour the slurry into the column and use gentle air pressure or gravity to pack the bed uniformly. Ensure there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.[2]

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Carefully add the powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin elution with the least polar mobile phase.

  • If using a gradient, systematically and gradually increase the proportion of the more polar solvent. For example, elute with 1 L of 95:5 hexanes:ethyl acetate, followed by 1.5 L of 85:15, and so on.[1]

  • Collect fractions of a consistent volume in an ordered array of test tubes.

5. Monitoring the Separation:

  • Monitor the elution process by spotting fractions onto a TLC plate.

  • Visualize the spots under UV light or by using a suitable stain to identify which fractions contain your purified product.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as identified by TLC.

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_isolation Isolation crude_product Crude Product sample_prep Sample Preparation (Dry Loading) crude_product->sample_prep chromatography Column Chromatography (Gradient Elution) sample_prep->chromatography column_prep Column Packing column_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing degradation Product Degradation start->degradation cause_eluent Incorrect Eluent poor_sep->cause_eluent cause_overload Column Overload poor_sep->cause_overload cause_packing Poor Packing poor_sep->cause_packing cause_interaction Strong Adsorption (Acidic Silica) tailing->cause_interaction cause_sensitivity Compound Sensitivity to Acid degradation->cause_sensitivity sol_optimize Optimize Mobile Phase (via TLC) cause_eluent->sol_optimize sol_reduce Reduce Sample Load cause_overload->sol_reduce sol_repack Repack Column cause_packing->sol_repack sol_neutral Use Neutral Alumina cause_interaction->sol_neutral cause_sensitivity->sol_neutral

Caption: Troubleshooting flowchart for common chromatography issues.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the Friedel-Crafts acylation of 3-bromothiophene and the subsequent α-bromination of the resulting ketone.

Part 1: Friedel-Crafts Acylation of 3-Bromothiophene

The initial step involves the acylation of 3-bromothiophene with an appropriate acylating agent, such as bromoacetyl chloride or bromoacetic anhydride, in the presence of a Lewis acid catalyst.

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired 1-(3-bromo-2-thienyl)-1-ethanone. What are the potential causes and how can I improve the yield?

A1: Low yields in the Friedel-Crafts acylation of 3-bromothiophene can be attributed to several factors, primarily related to the reduced reactivity of the thiophene ring and the harshness of the reaction conditions.

  • Issue: Deactivation of the Thiophene Ring: The bromine atom on the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the reaction more challenging than with unsubstituted thiophene.

  • Troubleshooting:

    • Choice of Lewis Acid: While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can sometimes lead to decomposition and polymerization of sensitive substrates like thiophenes.[1] Consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which can offer a better balance between reactivity and substrate stability.[1]

    • Reaction Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature can help to minimize side reactions and degradation of the starting material and product.

    • Order of Addition: Adding the acylating agent to a mixture of the 3-bromothiophene and the Lewis acid can sometimes improve yields by maintaining a low concentration of the reactive acylium ion.

  • Issue: Polymerization and Tar Formation: Thiophene and its derivatives are susceptible to polymerization and tar formation under strongly acidic conditions.[2]

  • Troubleshooting:

    • Temperature Control: As mentioned, maintaining a low and consistent temperature is crucial to prevent polymerization.

    • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic environment.

    • Solvent: Using an appropriate inert solvent, such as dichloromethane or carbon disulfide, can help to control the reaction and minimize side reactions.

Q2: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity for the desired 2-acyl product?

A2: Friedel-Crafts acylation of thiophene derivatives is highly regioselective, with a strong preference for substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate.[3] For 3-bromothiophene, acylation is expected to occur predominantly at the C2 position.

  • Issue: Isomeric Impurities: While acylation at the C5 position is sterically hindered and electronically less favored, trace amounts of other isomers might form under certain conditions.

  • Troubleshooting:

    • Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. Generally, bulkier Lewis acids may favor substitution at the less hindered position, though in the case of 3-bromothiophene, C2 acylation is the major product. Sticking to well-established Lewis acids for thiophene acylation is recommended.

    • Purification: If minor isomers are formed, they can typically be removed through column chromatography or recrystallization of the product.

Part 2: α-Bromination of 1-(3-bromo-2-thienyl)-1-ethanone

The second step is the bromination of the methyl group of the ketone to yield the final product.

Q3: My α-bromination reaction is producing a significant amount of a di-brominated byproduct. How can I achieve selective mono-bromination?

A3: The formation of a di-bromo byproduct, 2,2-dibromo-1-(3-bromo-2-thienyl)-1-ethanone, is a common side reaction in the α-bromination of methyl ketones.

  • Issue: Over-bromination: The introduction of the first bromine atom can sometimes activate the remaining α-proton, leading to a second bromination.

  • Troubleshooting:

    • Stoichiometry of Brominating Agent: Use a carefully controlled amount of the brominating agent (e.g., bromine or N-bromosuccinimide), typically 1.0 to 1.1 equivalents. Adding the brominating agent slowly and portion-wise can help to prevent localized excess and over-bromination.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also help to improve selectivity for mono-bromination.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine for α-bromination and can help to minimize the formation of di-bromo byproducts.

Q4: I am concerned about the potential for bromination on the thiophene ring itself. Is this a likely side reaction and how can I avoid it?

A4: Bromination of the thiophene ring is a potential side reaction, as thiophenes are generally susceptible to electrophilic halogenation.[2]

  • Issue: Ring Bromination: Under certain conditions, the brominating agent could attack the electron-rich thiophene ring instead of the enol/enolate of the ketone.

  • Troubleshooting:

    • Reaction Conditions: The conditions for α-bromination of ketones (e.g., radical conditions with NBS or acid-catalyzed enolization followed by reaction with Br₂) are generally different from those for electrophilic aromatic bromination. The presence of the deactivating acyl group on the thiophene ring reduces its nucleophilicity, making ring bromination less favorable.

    • Choice of Reagents: Using NBS with a radical initiator (like AIBN or light) or performing the reaction in the dark can favor the desired α-bromination over electrophilic ring substitution. In acidic conditions with Br₂, the reaction proceeds through the enol, which is a more localized nucleophile than the aromatic ring, thus favoring α-bromination.

Summary of Potential Side Reactions and Mitigation Strategies

Reaction StagePotential Side Reaction/IssueKey FactorsMitigation Strategies
Friedel-Crafts Acylation Low Yield / DecompositionStrong Lewis acid, high temperatureUse milder Lewis acid (SnCl₄, ZnCl₂), maintain low reaction temperature.
Polymerization / Tar FormationStrong acid, prolonged reaction timeControl temperature, monitor reaction progress, use inert solvent.
Formation of IsomersReaction conditionsAcylation at C2 is strongly favored; purify by chromatography if necessary.
α-Bromination Di-brominationExcess brominating agentUse 1.0-1.1 equivalents of brominating agent, add slowly.
High reaction temperatureConduct the reaction at a controlled, lower temperature.
Ring BrominationElectrophilic conditionsUse NBS with a radical initiator, or conduct the reaction in the dark. The deactivating acyl group also disfavors ring substitution.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Thiophene Derivative
  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The inert solvent (e.g., dichloromethane) is added to the flask, followed by the Lewis acid (e.g., SnCl₄, 1.1 equivalents). The mixture is cooled in an ice bath.

  • Addition: A solution of 3-bromothiophene (1.0 equivalent) and bromoacetyl chloride (1.05 equivalents) in the same solvent is added dropwise from the dropping funnel to the cooled Lewis acid suspension with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for a specified time or allowed to warm to room temperature while monitoring the progress by TLC.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

General Protocol for α-Bromination of a Thienyl Ketone
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and protected from light (if using a light-sensitive initiator).

  • Reagents: The starting ketone, 1-(3-bromo-2-thienyl)-1-ethanone (1.0 equivalent), is dissolved in a suitable solvent (e.g., carbon tetrachloride for radical bromination with NBS, or acetic acid for bromination with Br₂).

  • Addition of Brominating Agent:

    • With NBS: N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated to reflux or irradiated with a lamp to initiate the reaction.

    • With Bromine: A solution of bromine (1.05 equivalents) in the same solvent is added dropwise to the ketone solution. A catalytic amount of HBr may be added to facilitate the reaction.

  • Reaction: The reaction is stirred at the appropriate temperature and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and any solid byproducts (e.g., succinimide from NBS) are filtered off. The filtrate is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous drying agent.

  • Purification: The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization.

Synthesis and Side Reaction Pathway

Synthesis_Side_Reactions cluster_start Starting Materials cluster_fc Friedel-Crafts Acylation cluster_bromination Alpha-Bromination 3-Bromothiophene 3-Bromothiophene Bromoacetyl_Chloride Bromoacetyl_Chloride FC_Reaction Friedel-Crafts Acylation Bromoacetyl_Chloride->FC_Reaction Intermediate_Ketone 1-(3-bromo-2-thienyl)-1-ethanone FC_Reaction->Intermediate_Ketone Main Pathway FC_Side_Product Polymerization/ Tar FC_Reaction->FC_Side_Product Side Reaction Alpha_Bromination α-Bromination Intermediate_Ketone->Alpha_Bromination Final_Product This compound Alpha_Bromination->Final_Product Main Pathway Di-bromo_Product Di-brominated Side Product Alpha_Bromination->Di-bromo_Product Side Reaction Ring_Bromo_Product Ring Brominated Side Product Alpha_Bromination->Ring_Bromo_Product Side Reaction

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield for the synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. The content is structured to address common issues encountered during this α-bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The typical starting material is 1-(3-bromo-2-thienyl)ethanone, which is also known as 2-acetyl-3-bromothiophene. The reaction involves the bromination of the methyl group attached to the carbonyl, a classic α-bromination of a ketone.

Q2: Which brominating agents are suitable for this synthesis?

Commonly used brominating agents for α-bromination of ketones include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[1][2] Pyridinium tribromide is another alternative that can offer advantages in terms of handling.[2] The choice of reagent can significantly impact the reaction's selectivity and yield.

Q3: What are the potential side reactions that can lower the yield?

The primary side reactions include:

  • Polybromination: Introduction of more than one bromine atom onto the α-carbon, resulting in the formation of 2,2-dibromo-1-(3-bromo-2-thienyl)-1-ethanone. This can often be mitigated by controlling the stoichiometry of the brominating agent.

  • Ring Bromination: Electrophilic substitution on the thiophene ring is a possibility, especially with more reactive brominating agents or harsh reaction conditions. Thiophene rings are susceptible to electrophilic attack, and the presence of an acetyl group can influence the position of substitution.

  • Formation of impurities: Degradation of the starting material or product under acidic conditions generated during the reaction (especially when using Br₂) can lead to the formation of colored impurities.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and any significant byproducts. The consumption of the starting material, 1-(3-bromo-2-thienyl)ethanone, indicates the progression of the reaction.

Q5: What are the recommended purification methods for the final product?

After the reaction is complete, a typical work-up involves quenching any remaining brominating agent, washing the organic layer with a mild base like sodium bicarbonate solution to remove acidic byproducts (such as HBr), and then washing with brine.[3] For purification, column chromatography using silica gel is often effective in isolating the desired this compound from unreacted starting material and side products.[3] Recrystallization from a suitable solvent can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive brominating agent. - Reaction temperature is too low. - Insufficient reaction time.- Use a fresh, pure batch of the brominating agent. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor the progress by TLC.
Formation of Polybrominated Byproducts - Excess of brominating agent. - Reaction conditions are too harsh.- Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and maintain a controlled temperature.
Presence of Colored Impurities in the Crude Product - Degradation of starting material or product. - Side reactions on the thiophene ring.- Perform the reaction at a lower temperature. - Ensure a thorough work-up with a sodium bicarbonate wash to neutralize acidic byproducts promptly. - Consider using a milder brominating agent like NBS.
Unreacted Starting Material Remains - Insufficient amount of brominating agent. - Incomplete reaction.- Increase the equivalents of the brominating agent slightly (e.g., to 1.2 equivalents). - Increase the reaction time or temperature, monitoring by TLC.
Difficulty in Purifying the Product - Formation of multiple, closely related byproducts. - Oily product that is difficult to crystallize.- Optimize the reaction conditions to improve selectivity. - Use a high-resolution column chromatography setup with a carefully selected eluent system. - Try different solvents for recrystallization or consider purification via distillation under reduced pressure if the product is thermally stable.

Data Presentation: Comparison of Brominating Agents

While specific comparative data for the synthesis of this compound is limited in the literature, the following table presents typical yields for the α-bromination of various acetophenone derivatives under different conditions to guide optimization efforts.

Starting Material Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
4-ChloroacetophenonePyridinium TribromideAcetic Acid90385[2]
4-TrifluoromethylacetophenonePyridinium TribromideAcetic Acid90390[2]
1-(3-Nitrophenyl)ethanoneBromineChloroform0-5 then RT296 (of crystals)[3]
AcetophenoneN-BromosuccinimideIonic LiquidRoom Temp-Good[4]
AcetophenoneN-BromosuccinimidePEG-400/Water800.25-0.3390-95[1]

Experimental Protocols

Protocol 1: α-Bromination using Molecular Bromine

This protocol is adapted from the bromination of a substituted acetophenone.[3]

Materials:

  • 1-(3-bromo-2-thienyl)ethanone

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add a solution of molecular bromine (1 equivalent) in chloroform to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general method for the α-bromination of ketones using NBS.[1]

Materials:

  • 1-(3-bromo-2-thienyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Radical initiator (e.g., AIBN or benzoyl peroxide), optional, but can be beneficial.

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a solution of 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-bromosuccinimide (1.05-1.1 equivalents).

  • Optionally, add a catalytic amount of a radical initiator.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with 10% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for α-Bromination

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1-(3-bromo-2-thienyl)ethanone Reaction_Step α-Bromination Start->Reaction_Step Reagent Brominating Agent (Br2 or NBS) Reagent->Reaction_Step Solvent Solvent (e.g., Chloroform) Solvent->Reaction_Step Quenching Quenching Reaction_Step->Quenching Washing Washing (NaHCO3, Brine) Quenching->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product troubleshooting_logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Issues Purification Issues Low_Yield->Purification_Issues Check Reagent Activity Check Reagent Activity Incomplete_Reaction->Check Reagent Activity Optimize Conditions\n(Temp, Time) Optimize Conditions (Temp, Time) Incomplete_Reaction->Optimize Conditions\n(Temp, Time) Control Stoichiometry Control Stoichiometry Side_Reactions->Control Stoichiometry Use Milder Reagent Use Milder Reagent Side_Reactions->Use Milder Reagent Lower Temperature Lower Temperature Side_Reactions->Lower Temperature Improve Work-up Improve Work-up Purification_Issues->Improve Work-up Optimize Chromatography Optimize Chromatography Purification_Issues->Optimize Chromatography

References

Technical Support Center: Managing Regioselectivity in Reactions of Dibrominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibrominated thiophenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of dibrominated thiophenes?

A1: The regioselectivity of cross-coupling reactions involving dibrominated thiophenes is primarily governed by a combination of electronic and steric factors. The inherent electronic differences between the α (2- and 5-positions) and β (3- and 4-positions) carbons of the thiophene ring play a crucial role. Generally, the α-positions are more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed couplings.[1] However, the specific substitution pattern of the dibromothiophene, the nature of the substituents, the choice of catalyst and ligand, and the reaction conditions (temperature, solvent, base) can all significantly influence the final regiochemical outcome.[2][3]

Q2: How do I favor monolithiation at a specific position on a dibrominated thiophene?

A2: Regioselective monolithiation can be achieved by carefully controlling the reaction temperature and the organolithium reagent used. For instance, in 2,5-dibromothiophene, monolithiation can be selectively induced at one of the α-positions. The choice of quenching electrophile will then determine the final product.

Q3: Can I achieve selective coupling at a typically less reactive position?

A3: Yes, while challenging, it is possible to override the inherent reactivity. This can be achieved by using specific directing groups on the thiophene substrate or by employing specialized catalyst systems. For example, the use of bulky phosphine ligands can sometimes alter the regioselectivity by sterically hindering the more reactive site.[4][5] In some cases, changing the coupling partner (e.g., from a boronic acid to an organostannane) or the entire coupling methodology (e.g., from Suzuki to Kumada) can also influence the site of reaction.

Q4: What is the role of the phosphine ligand in controlling regioselectivity?

A4: Phosphine ligands are critical in modulating the electronic and steric properties of the palladium catalyst.[6] Electron-rich and bulky ligands can enhance the rate of oxidative addition, which can sometimes lead to a decrease in selectivity.[4][5] Conversely, more electron-deficient ligands may favor selective oxidative addition at the more electron-deficient position of the thiophene ring.[4] The choice of ligand can be a powerful tool to fine-tune the regioselectivity of a reaction.

Q5: How does the choice of palladium precatalyst affect the reaction outcome?

A5: Different palladium precatalysts can exhibit varying levels of activity and may influence the regioselectivity. Commonly used precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[7] The choice of precatalyst can affect the rate of the catalytic cycle and the stability of the active catalyst, thereby impacting both yield and selectivity. It is often necessary to screen a few different precatalysts to find the optimal one for a specific transformation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a mixture of regioisomers.

  • Difficulty in separating the desired isomer from the mixture.

Possible Causes:

  • Suboptimal Catalyst/Ligand Combination: The chosen catalyst and ligand may not provide sufficient differentiation between the two bromine-substituted positions.

  • Incorrect Base or Solvent: The reaction medium can influence the catalyst's activity and selectivity.

  • Reaction Temperature Too High: Higher temperatures can sometimes lead to a loss of selectivity.

  • Presence of Water: While often necessary, the amount of water can be critical; too much can lead to side reactions like dehalogenation.[2]

Troubleshooting Steps:

  • Screen Ligands: Experiment with a variety of phosphine ligands with different steric and electronic properties. For example, compare a bulky, electron-rich ligand like SPhos with a less sterically demanding one like PPh₃.[5]

  • Optimize the Base and Solvent System: Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water).[8] The solubility of the reactants and the catalyst can be affected by the solvent, which in turn can impact regioselectivity.

  • Adjust the Reaction Temperature: Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that balances reaction rate and selectivity.

  • Control Water Content: In reactions requiring water as a co-solvent, carefully control the amount. Anhydrous conditions can sometimes halt the reaction, while excessive water can promote dehalogenation.[2] A 6:1 dioxane/water ratio has been found to be a good compromise in some cases.[2]

Issue 2: Significant Dehalogenation Side Product

Symptoms:

  • Formation of a monobrominated, non-coupled thiophene byproduct.

  • Reduced yield of the desired coupled product.

Possible Causes:

  • Excessive Water in the Reaction Mixture: Water can be a proton source for the dehalogenation of the organopalladium intermediate.[2]

  • Unstable Boronic Acid: Some boronic acids are prone to decomposition, which can lead to side reactions.

  • Presence of Oxygen: In some cases, oxygen can contribute to catalyst degradation and side reactions.

Troubleshooting Steps:

  • Minimize Water Content: Use a minimal amount of water necessary for the reaction to proceed. For example, increasing the dioxane to water ratio from 4:1 to 6:1 has been shown to reduce dehalogenation.[2]

  • Use Fresh Boronic Acid: Ensure the boronic acid is pure and has not degraded. Consider using boronate esters, which can be more stable.

  • Thoroughly Degas Solvents: Before starting the reaction, thoroughly degas all solvents to remove dissolved oxygen. Maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[8]

Issue 3: Low or No Yield in Cross-Coupling Reactions

Symptoms:

  • Starting material remains largely unreacted.

  • Only trace amounts of the desired product are formed.

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling.

  • Poor Solubility of Reagents: The dibromothiophene, coupling partner, or catalyst may not be sufficiently soluble in the chosen solvent.

  • Insufficiently Active Catalyst System: The chosen catalyst and ligand may not be active enough for the specific substrate, particularly with sterically hindered or electron-rich dibromothiophenes.

Troubleshooting Steps:

  • Use a Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under appropriate conditions.

  • Screen Solvents: Test different solvents or solvent mixtures to improve the solubility of all reaction components.[8]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes improve yields.

  • Employ a More Active Catalyst System: Consider using more electron-rich and bulky phosphine ligands, which are known to accelerate oxidative addition.[5] For challenging couplings, pre-formed palladium catalysts with these ligands can be highly effective.

Data Presentation

Table 1: Comparison of Catalyst Systems for Regioselective Suzuki Coupling of Dibromothiophenes

Dibromothiophene SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Regioselectivity (Major Product)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90125-ArylModerate to Good[9]
4,5-Dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)90125-Aryl95 (mono-coupled)[2]
2,4-Dibromoaryl ethersPd(OAc)₂ / JackiePhos / 1,5-codK₃PO₄Toluene10012C2-Aryl91:9 (C2:C4)[4][5]
2,3,4-TribromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80162-Aryl85[10]

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of 4,5-Dibromothiophene-2-carboxaldehyde via Suzuki Coupling[2]

This protocol is designed for the selective coupling at the C5 position.

  • Reaction Setup: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in 4 mL of a 6:1 v/v mixture of dioxane and water, add the arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction can be performed under an air atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling of 3,4-Dibromothiophene[11]

This protocol can be adapted for either mono- or di-substitution by adjusting the stoichiometry of the organostannane reagent.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if necessary, a phosphine ligand.

  • Degassing: Subject the flask to three cycles of evacuation and backfilling with an inert gas (e.g., argon).

  • Addition of Reagents: Add anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (1.1 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 90-120 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Regioselectivity start Low Regioselectivity Observed ligand Screen Phosphine Ligands (Steric & Electronic Properties) start->ligand Cause: Suboptimal Catalyst/Ligand base_solvent Optimize Base and Solvent System start->base_solvent Cause: Incorrect Reaction Medium temperature Adjust Reaction Temperature start->temperature Cause: High Temperature water Control Water Content start->water Cause: Water-Induced Side Reactions outcome Improved Regioselectivity ligand->outcome base_solvent->outcome temperature->outcome water->outcome

Caption: Troubleshooting workflow for low regioselectivity.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr Dibromo- thiophene (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Regioselectivity_Decision_Tree start Desired Regioselectivity? alpha α-Position Coupling (2- or 5-) start->alpha beta β-Position Coupling (3- or 4-) start->beta suzuki Standard Suzuki/Stille (e.g., Pd(PPh₃)₄) alpha->suzuki Generally favored kumada Kumada Coupling alpha->kumada directing_group Use of Directing Group beta->directing_group Substrate modification bulky_ligand Bulky Ligand Strategy beta->bulky_ligand Catalyst control lithiation Directed Ortho-Metalation followed by trapping beta->lithiation Alternative pathway

Caption: Decision tree for achieving desired regioselectivity.

References

preventing decomposition of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during a reaction?

A1: this compound, an α-bromoketone, is susceptible to several decomposition pathways, primarily:

  • Nucleophilic Substitution: The bromine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to attack by nucleophiles present in the reaction mixture (e.g., solvents like methanol, water, or amine reagents).

  • Dehydrobromination (Elimination): In the presence of a base, the compound can undergo an E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide.[1]

  • Acid-Catalyzed Decomposition: Strong acidic conditions can promote the formation of an enol intermediate, which can participate in undesired side reactions.[1] The hydrogen bromide (HBr) generated during some reactions can also catalyze decomposition.

  • Thermal Decomposition: Like many α-bromoketones, this compound may be sensitive to high temperatures, leading to various degradation products.

Q2: What are the initial signs of decomposition of this compound?

A2: Visual and analytical indicators of decomposition include:

  • Color Change: The reaction mixture may darken, turning yellow, brown, or black.

  • Precipitate Formation: Unidentified solids may precipitate from the solution.

  • TLC Analysis: The appearance of new, unexpected spots on a Thin Layer Chromatography plate.

  • NMR Spectroscopy: The emergence of new peaks in the 1H or 13C NMR spectrum that do not correspond to the starting material or the expected product.

Q3: How can I minimize the decomposition of this compound?

A3: To minimize decomposition, consider the following preventative measures:

  • Control of Reaction Temperature: Maintain the lowest effective temperature for your reaction. For many reactions involving α-bromoketones, it is advisable to start at a low temperature (e.g., 0 °C) and slowly warm to room temperature if necessary.

  • Choice of Solvent: Use aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN). Avoid protic and nucleophilic solvents like methanol or water if they are not essential for the reaction.

  • Control of pH: If the reaction is base-sensitive, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) or perform the reaction under neutral conditions if possible. For acid-sensitive reactions, avoid strong acids and consider using a buffer.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

  • Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to potentially harmful conditions.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Reaction Mixture

This is a common sign of decomposition, often due to the formation of colored byproducts.

Potential Cause Troubleshooting Step Rationale
Presence of a strong base Use a weaker, non-nucleophilic base (e.g., potassium carbonate instead of sodium hydroxide).Strong bases can aggressively promote dehydrobromination and other side reactions.
High reaction temperature Lower the reaction temperature. Start the reaction at 0°C and monitor for progress before considering a slight increase in temperature.Thermal decomposition is a common issue with α-bromoketones.
Presence of impurities Ensure the starting material and reagents are pure. Purify the starting material if necessary.Impurities can act as catalysts for decomposition.
Reaction with solvent Switch to a less reactive, aprotic solvent like THF or DCM.Protic or nucleophilic solvents can directly react with the α-bromoketone.
Issue 2: Low Yield of the Desired Product and Formation of Multiple Byproducts

This indicates that significant side reactions are occurring.

Potential Cause Troubleshooting Step Rationale
Dehydrobromination If a base is required, use a sterically hindered, non-nucleophilic base. Add the base slowly at a low temperature.This minimizes the E2 elimination pathway.
Nucleophilic attack by reagent If the reagent is a strong nucleophile, consider protecting the ketone if possible, or use a less nucleophilic variant of the reagent.This prevents undesired substitution at the α-carbon.
Acid-catalyzed side reactions If the reaction generates HBr, consider adding a non-nucleophilic base or a proton sponge to scavenge the acid.This prevents acid-catalyzed decomposition pathways.
Incorrect stoichiometry Carefully control the stoichiometry of the reagents. An excess of a nucleophilic reagent can lead to multiple side products.Precise control over reactants can favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thioamide (Hantzsch Thiazole Synthesis)

This protocol provides a general method for the synthesis of a thiazole derivative, a common application of α-bromoketones, while minimizing decomposition.

Materials:

  • This compound

  • Thioamide (e.g., thiourea)

  • Ethanol (or another suitable aprotic solvent like THF)

  • Sodium bicarbonate (for work-up)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the thioamide (1.1 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (or a lower temperature if the reaction is found to be sensitive to heat) and monitor the progress by TLC.[2]

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed and to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting for this protocol:

  • If significant decomposition is observed: Try running the reaction at a lower temperature for a longer period. Consider using a non-polar aprotic solvent like toluene.

  • If the reaction is slow: A catalytic amount of a weak acid can sometimes facilitate the reaction, but this should be done cautiously to avoid decomposition.

Protocol 2: Stability Assessment of this compound

This protocol allows for a systematic evaluation of the stability of the compound under various conditions.

Materials:

  • This compound

  • A selection of solvents (e.g., THF, DCM, Methanol, Water)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Analytical instruments (TLC, HPLC, or NMR)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to different solvents and buffer solutions.

  • Maintain the vials at controlled temperatures (e.g., room temperature, 40 °C, 60 °C).

  • At regular time intervals (e.g., 1h, 4h, 8h, 24h), take a sample from each vial and analyze it by TLC, HPLC, or NMR to determine the percentage of the remaining starting material.

  • Record the data in a table to compare the stability under different conditions.

Data Presentation:

Condition Solvent pH Temperature (°C) % Remaining after 1h % Remaining after 4h % Remaining after 8h % Remaining after 24h
1THFN/A25
2MethanolN/A25
3Water425
4Water725
5Water925
6THFN/A40

Visualizations

DecompositionPathways cluster_main This compound cluster_decomp Decomposition Pathways Start This compound Nucleophilic_Substitution Nucleophilic Substitution Product Start->Nucleophilic_Substitution  Nucleophile (e.g., ROH, H2O, RNH2) Dehydrobromination α,β-Unsaturated Ketone Start->Dehydrobromination  Base Other_Byproducts Other Byproducts Start->Other_Byproducts  Heat / Acid

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed (e.g., color change, low yield) Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Base Is a Strong Base Present? Check_Temp->Check_Base No Lower_Temp->Check_Base Use_Weaker_Base Action: Use Weaker/ Non-nucleophilic Base Check_Base->Use_Weaker_Base Yes Check_Solvent Is Solvent Protic/ Nucleophilic? Check_Base->Check_Solvent No Use_Weaker_Base->Check_Solvent Change_Solvent Action: Switch to Aprotic/ Non-nucleophilic Solvent Check_Solvent->Change_Solvent Yes Monitor Monitor Reaction Progress Check_Solvent->Monitor No Change_Solvent->Monitor

Caption: A logical workflow for troubleshooting the decomposition of the title compound.

References

byproduct formation in the bromination of 2-acetyl-3-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the bromination of 2-acetyl-3-bromothiophene. Our aim is to help you anticipate and resolve common issues related to byproduct formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-acetyl-3-bromothiophene?

The major product expected from the electrophilic bromination of 2-acetyl-3-bromothiophene is 2-acetyl-3,5-dibromothiophene . The directing effects of the substituents on the thiophene ring govern the regioselectivity of the reaction. The bromine atom at the 3-position and the acetyl group at the 2-position both direct incoming electrophiles to the 5-position, making it the most favorable site for substitution.

Q2: What are the common byproducts observed in this reaction?

Several byproducts can form depending on the reaction conditions. The most common ones include:

  • 2-acetyl-3,4-dibromothiophene: Bromination at the 4-position can occur to a lesser extent.

  • 2-acetyl-3,4,5-tribromothiophene: Over-bromination can lead to the formation of this trisubstituted product, especially with excess brominating agent or prolonged reaction times.

  • Unreacted starting material: Incomplete reaction will leave residual 2-acetyl-3-bromothiophene.

  • Degradation products: Thiophene rings can be sensitive to strong oxidizing conditions, which may lead to ring-opened or polymeric byproducts, though this is less common with milder brominating agents like N-bromosuccinimide (NBS).

Q3: How can I minimize the formation of the 2-acetyl-3,4-dibromothiophene isomer?

Minimizing the formation of the 3,4-dibromo isomer involves optimizing reaction conditions to favor substitution at the more sterically accessible and electronically activated 5-position. Key strategies include:

  • Lowering the reaction temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures.

  • Slow addition of the brominating agent: Adding the brominating agent dropwise can help maintain a low concentration of the electrophile, favoring the more reactive site.

  • Choice of solvent: The polarity of the solvent can influence the selectivity of the reaction. Experimenting with different solvents may be beneficial.

Q4: What causes the formation of the tribrominated byproduct?

The formation of 2-acetyl-3,4,5-tribromothiophene is a result of over-bromination. This typically occurs under the following conditions:

  • Excess brominating agent: Using more than one equivalent of the brominating agent will drive the reaction towards multiple substitutions.

  • Prolonged reaction times: Allowing the reaction to proceed for too long can lead to the bromination of the less reactive positions after the primary product is formed.

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for the less favorable second bromination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-acetyl-3,5-dibromothiophene 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Degradation of starting material or product.1. Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Adjust stoichiometry of the brominating agent. 3. Use a milder brominating agent (e.g., NBS instead of Br₂). 4. Lower the reaction temperature.
High percentage of 2-acetyl-3,4,5-tribromothiophene 1. Excess brominating agent. 2. Reaction time is too long.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Carefully monitor the reaction progress and quench it once the starting material is consumed.
Difficult separation of the desired product from byproducts Isomers have similar polarities.1. Optimize column chromatography conditions (e.g., use a different solvent system, a longer column, or a different stationary phase). 2. Consider recrystallization as an alternative or additional purification step.
Reaction mixture turns dark or forms tar-like substances Decomposition of the thiophene ring.1. Use a less aggressive brominating agent. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Lower the reaction temperature.

Quantitative Data on Byproduct Formation

The following table presents hypothetical data to illustrate how reaction conditions can influence the product distribution in the bromination of 2-acetyl-3-bromothiophene. Actual results may vary.

Entry Brominating Agent (Equivalents) Temperature (°C) Time (h) 2-acetyl-3,5-dibromothiophene (%) 2-acetyl-3,4-dibromothiophene (%) 2-acetyl-3,4,5-tribromothiophene (%) Starting Material (%)
1NBS (1.1)0 to RT2855<19
2NBS (1.1)502758107
3NBS (1.5)0 to RT460730<1
4Br₂ in Acetic Acid (1.1)017015510

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of 2-acetyl-3,5-dibromothiophene while minimizing over-bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-acetyl-3-bromothiophene (1.0 eq.) in a suitable solvent such as chloroform or a mixture of acetic acid and chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway SM 2-Acetyl-3-bromothiophene TS1 σ-complex (5-position) SM->TS1 + Br+ TS2 σ-complex (4-position) SM->TS2 + Br+ P1 2-Acetyl-3,5-dibromothiophene (Major Product) TS1->P1 - H+ TS3 σ-complex (over-bromination) P1->TS3 + Br+ P2 2-Acetyl-3,4-dibromothiophene (Minor Byproduct) TS2->P2 - H+ P3 2-Acetyl-3,4,5-tribromothiophene (Byproduct) TS3->P3 - H+

Caption: Reaction pathway for the bromination of 2-acetyl-3-bromothiophene.

Troubleshooting_Workflow Start Problem with Bromination Reaction CheckPurity Analyze Crude Product (TLC, GC, NMR) Start->CheckPurity LowYield Low Yield of Desired Product? CheckPurity->LowYield HighByproducts High Level of Byproducts? LowYield->HighByproducts No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Slow Addition of Reagent - Check Stoichiometry LowYield->OptimizeConditions Yes HighByproducts->OptimizeConditions Yes Purification Optimize Purification: - Different Column Conditions - Recrystallization HighByproducts->Purification No Success Problem Resolved OptimizeConditions->Success Purification->Success

Caption: A logical workflow for troubleshooting common bromination issues.

Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In polyhalogenated thiophenes, the bromine atom at the position alpha to the sulfur atom (C2 or C5) is generally more reactive towards oxidative addition in cross-coupling reactions.[1][2] For this compound, the bromine at the 2-position of the thiophene ring is expected to be significantly more reactive than the bromine on the acetyl group. The C-Br bond on the thiophene ring is an aryl bromide, which is a typical substrate for cross-coupling, while the other is an α-bromo ketone. Under standard cross-coupling conditions, selective reaction at the 2-position of the thiophene ring is anticipated.

Q2: What are the primary challenges when using this compound in coupling reactions?

A2: Researchers may encounter several challenges, including:

  • Low Yields: Can be caused by inactive catalysts, poor reagent solubility, or suboptimal reaction conditions.[3]

  • Side Product Formation: Common side reactions include homocoupling of the coupling partners and protodeboronation of boronic acids in Suzuki couplings.[4]

  • Regioselectivity Issues: While the C2-Br on the thiophene is more reactive, reaction at the C3-Br or side reactions involving the α-bromo ketone can occur under certain conditions.

  • Starting Material Decomposition: The α-bromo ketone functionality can be sensitive to basic conditions, potentially leading to decomposition or undesired side reactions.

Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?

A3: The most common and versatile palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[9][10]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. Consider using robust ligands like SPhos or XPhos.
Poor Reagent Solubility Select a solvent system where all components are soluble at the reaction temperature. Common choices include toluene, dioxane, or THF with an aqueous base.[11]
Protodeboronation of Boronic Acid Use a less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and minimize reaction time and temperature. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Suboptimal Temperature Incrementally increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature for conversion without significant decomposition.

Problem: Significant Homocoupling of the Boronic Acid

Potential CauseSuggested Solution
Slow Oxidative Addition Use a more electron-rich and bulky ligand to accelerate the oxidative addition step. Ensure the palladium source is active.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Sonogashira Coupling

Problem: Low Yield of the Desired Alkynylated Product

Potential CauseSuggested Solution
Catalyst Deactivation Ensure strictly anaerobic conditions. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling).[4]
Ineffective Base An amine base like triethylamine or diisopropylamine is typically used. Ensure it is dry and of high purity.
Copper(I) Co-catalyst Issues Use a fresh, high-purity source of CuI. Some reactions may benefit from copper-free conditions, which can be explored with specific ligand systems.[11]
Terminal Alkyne Volatility For low-boiling alkynes, conduct the reaction in a sealed tube to prevent evaporation.
Buchwald-Hartwig Amination

Problem: Incomplete Conversion or Amine Decomposition

Potential CauseSuggested Solution
Inappropriate Ligand The choice of ligand is critical and depends on the amine. For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often effective.[5][12]
Base Incompatibility Strong bases like NaOtBu or LHMDS are common, but can cause decomposition of the substrate. Screen weaker bases like K₃PO₄ or Cs₂CO₃.[5]
Catalyst Inhibition The amine starting material or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

A representative protocol for the Suzuki-Miyaura coupling of a dibromothiophene derivative is as follows:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data from Literature for Suzuki Coupling of Dibromothiophenes
Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9027-63[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[11]

Visualizations

Suzuki_Workflow General Suzuki-Miyaura Coupling Workflow reagents 1. Add Substrate, Boronic Acid, Base, and Catalyst to Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir Reaction solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify by Chromatography workup->purify product 8. Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and stable? start->check_reagents catalyst_solution Use pre-catalyst Ensure anaerobic conditions Screen different ligands check_catalyst->catalyst_solution No conditions_solution Optimize temperature Optimize solvent Optimize base check_conditions->conditions_solution No reagents_solution Purify starting materials Check for decomposition (e.g., protodeboronation) check_reagents->reagents_solution No success Improved Yield catalyst_solution->success conditions_solution->success reagents_solution->success

References

troubleshooting failed reactions involving 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. This highly reactive α-haloketone is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile electrophilic reagent commonly used as a precursor in the synthesis of substituted thiophenes and various fused heterocyclic systems. Its two reactive sites—the α-bromoketone moiety and the bromine atom on the thiophene ring—allow for a range of chemical transformations. It is particularly useful in reactions such as the Hantzsch thiazole synthesis and other condensation reactions with nucleophiles to form complex molecular scaffolds.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound, like many α-haloketones, is expected to be a lachrymator and is harmful if inhaled, swallowed, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water.

Q3: How should this compound be stored?

A3: This compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light and may decompose over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q4: What are common impurities that might be present in the starting material?

A4: Common impurities may include the unbrominated precursor, 1-(3-bromo-2-thienyl)-1-ethanone, or over-brominated products. It is advisable to check the purity of the starting material by techniques such as NMR spectroscopy or LC-MS before use. The presence of these impurities can lead to the formation of side products and complicate purification.

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield

A common issue encountered in reactions with this compound is a low or negligible yield of the desired product. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Degraded Starting Material The α-bromoketone moiety is susceptible to hydrolysis and other forms of degradation. Ensure the starting material is pure and has been stored correctly. Consider re-purifying the reagent by recrystallization if its purity is questionable.
Inadequate Reaction Conditions The reaction may require optimization of temperature, solvent, or reaction time. For instance, in a Hantzsch thiazole synthesis, the choice of a polar solvent like ethanol or DMF is crucial. The reaction may also benefit from gentle heating.
Poor Nucleophilicity of the Reactant If reacting with a weak nucleophile, consider using a stronger base to deprotonate the nucleophile or switching to a more reactive nucleophilic species.
Steric Hindrance The bulky bromine atom on the thiophene ring may sterically hinder the approach of the nucleophile. Using a less sterically demanding nucleophile or a catalyst to facilitate the reaction may be necessary.
Issue 2: Formation of Multiple Products and Side Reactions

The high reactivity of this compound can lead to the formation of multiple products.

Potential Side ReactionMitigation Strategy
Favorskii Rearrangement In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement. To avoid this, use a non-nucleophilic base or carefully control the stoichiometry of the base.
Reaction at the Thiophene Bromine While the α-bromo group is more reactive, under certain conditions (e.g., with strong organometallic reagents), reaction at the 3-bromo position on the thiophene ring can occur. Careful control of reaction temperature and the nature of the nucleophile can enhance selectivity.
Self-condensation Under basic conditions, the enolizable ketone can undergo self-condensation. This can be minimized by adding the α-bromoketone slowly to the reaction mixture containing the nucleophile.

Experimental Protocols

Example Protocol: Synthesis of a Thiazole Derivative

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizing Workflows and Relationships

Experimental Workflow for Thiazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a thiazole derivative as described in the experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Thiourea in Ethanol add_ketone Add this compound dissolve->add_ketone 1. reflux Reflux and Monitor by TLC add_ketone->reflux 2. cool Cool to RT reflux->cool 3. neutralize Neutralize with NaHCO3 cool->neutralize 4. filter Filter Precipitate neutralize->filter 5. wash Wash Solid filter->wash 6. dry Dry Product wash->dry 7. recrystallize Recrystallize dry->recrystallize 8.

Caption: General workflow for Hantzsch thiazole synthesis.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues in reactions involving this compound.

troubleshooting_tree start Reaction Failed or Low Yield check_sm Check Purity of Starting Material start->check_sm impure_sm Impure check_sm->impure_sm Test Result pure_sm Pure check_sm->pure_sm Test Result purify_sm Purify Starting Material (e.g., Recrystallization) impure_sm->purify_sm check_conditions Review Reaction Conditions (Solvent, Temp, Time) pure_sm->check_conditions suboptimal_conditions Suboptimal check_conditions->suboptimal_conditions Evaluation optimal_conditions Optimal check_conditions->optimal_conditions Evaluation optimize_conditions Optimize Conditions (e.g., Change Solvent, Increase Temp) suboptimal_conditions->optimize_conditions check_reagents Evaluate Other Reagents (Nucleophile, Base) optimal_conditions->check_reagents reagent_issue Issue Identified check_reagents->reagent_issue Evaluation change_reagent Change Reagent (e.g., Stronger Nucleophile) reagent_issue->change_reagent

Caption: Troubleshooting decision tree for failed reactions.

Validation & Comparative

Spectral Analysis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone and its derivatives. The information is compiled from spectroscopic data of structurally related compounds to offer a predictive overview for researchers working with these molecules. The guide includes expected spectral characteristics and detailed experimental protocols for synthesis and analysis, facilitating further research and development in this area.

Comparative Spectral Data

The following tables summarize the expected quantitative spectral data for this compound and its derivatives based on the analysis of similar brominated thiophene and ethanone compounds.

Table 1: Predicted ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound7.20 - 7.40dH-5 of thiophene
7.00 - 7.20dH-4 of thiophene
4.50 - 4.70s-CH₂Br
Derivative with electron-donating group at C5Shifts for H-4 and H-5 would move upfield
Derivative with electron-withdrawing group at C5Shifts for H-4 and H-5 would move downfield

Note: Predicted values are based on spectral data for 2,3-dibromothiophene and other substituted thiophenes. Actual values may vary.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
This compound180 - 190C=O
135 - 145C-2 of thiophene
125 - 135C-3 of thiophene
120 - 130C-4 of thiophene
125 - 135C-5 of thiophene
30 - 40-CH₂Br

Note: Predicted values are based on general knowledge of ¹³C NMR spectroscopy and data for related ketones and thiophenes.[4]

Table 3: Predicted IR Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
This compound1670 - 1690C=O stretching
3100 - 3120C-H stretching (aromatic)
1400 - 1500C=C stretching (thiophene ring)
600 - 700C-Br stretching

Note: Predicted values are based on IR spectra of various thiophene derivatives and brominated ketones.[5]

Table 4: Predicted Mass Spectrometry Data

Compoundm/zAssignment
This compound[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peaks (isotopic pattern for two bromine atoms)[6]
[M-Br]⁺Fragment ion (loss of a bromine atom)
[M-CH₂Br]⁺Fragment ion (loss of bromomethyl group)
Thienoyl cationFragment ion

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of the target compounds, based on established methods for similar molecules.[8][9][10]

Synthesis of this compound
  • Starting Material: 1-(3-bromo-2-thienyl)ethanone.

  • Bromination: Dissolve the starting material in a suitable solvent (e.g., glacial acetic acid or chloroform).

  • Add bromine (Br₂) dropwise to the solution at room temperature, with stirring.

  • The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with a sodium thiosulfate solution to remove excess bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Spectral Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation start 1-(3-bromo-2-thienyl)ethanone bromination Bromination (Br2) start->bromination workup Aqueous Workup & Extraction bromination->workup purification Purification workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation

References

A Comparative Guide to the Reactivity of 2-Bromoacetyl and 3-Bromo Functional Groups on a Thiophene Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two key functional groups on the thiophene scaffold: the 2-bromoacetyl group and the 3-bromo substituent. Understanding the distinct reactivity profiles of these groups is crucial for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science. This document summarizes experimental data, presents detailed experimental protocols, and visualizes reaction mechanisms and workflows to aid in the rational selection of reaction conditions and synthetic pathways.

Executive Summary

The 2-bromoacetyl group and the 3-bromo substituent on a thiophene ring exhibit fundamentally different reactivities, dictating their utility in diverse synthetic transformations. The 2-bromoacetyl moiety is highly susceptible to nucleophilic substitution at the α-carbon of the acetyl group, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl. In contrast, the 3-bromo group is primarily amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Generally, nucleophilic substitution on the 2-bromoacetyl group is a rapid process that can often be conducted under mild conditions. Conversely, cross-coupling reactions at the 3-position of the thiophene ring, while synthetically powerful, typically require a catalyst, a base, and elevated temperatures. Direct quantitative comparison of reaction rates is challenging due to the disparate reaction types. However, a qualitative assessment based on typical reaction times and conditions indicates that the nucleophilic substitution at the 2-bromoacetyl group is significantly faster than the Suzuki-Miyaura coupling of 3-bromothiophene.

Comparative Reactivity Data

The following tables provide a summary of typical reaction conditions and outcomes for nucleophilic substitution on 2-(bromoacetyl)thiophene and Suzuki-Miyaura cross-coupling of 3-bromothiophene. It is important to note that direct comparisons of yields and reaction times are influenced by the specific nucleophile, coupling partner, and precise reaction conditions employed.

Table 1: Nucleophilic Substitution of 2-(Bromoacetyl)thiophene with Piperidine

ParameterConditionNotes
Substrate 2-(Bromoacetyl)thiophene1.0 equivalent
Nucleophile Piperidine2.0 - 2.2 equivalents
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature and then allowed to warm.
Reaction Time 1 - 4 hoursTypically monitored by TLC until completion.
Typical Yield 85 - 95%Yields are generally high for this type of reaction.

Table 2: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid

ParameterConditionNotes
Substrate 3-Bromothiophene1.0 equivalent
Coupling Partner Phenylboronic acid1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃2 - 5 mol%
Base Na₂CO₃, K₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent System Toluene/Water, Dioxane/Water, or n-Propanol/WaterTypically a 4:1 or similar ratio of organic solvent to water.[1]
Temperature 80 - 100 °CReflux conditions are common.[1]
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS for consumption of starting material.[1]
Typical Yield ~80 - 90%Yields can vary depending on the specific catalyst and conditions.

Discussion of Reactivity

The significant difference in reactivity between the 2-bromoacetyl group and the 3-bromo substituent stems from the nature of the carbon-bromine bond and the reaction mechanisms involved.

2-Bromoacetylthiophene: The bromine atom is attached to an sp³-hybridized carbon that is alpha to a carbonyl group. This configuration makes the carbon highly electrophilic and susceptible to a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing carbonyl group stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate.[2] Such reactions are generally fast and proceed under mild conditions.

3-Bromothiophene: The bromine atom is attached to an sp²-hybridized carbon of the aromatic thiophene ring. Aryl halides are generally unreactive towards classical SN2 reactions. Their functionalization typically requires transition-metal catalysis. In the case of Suzuki-Miyaura coupling, the reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond. These steps generally require thermal energy to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Nucleophilic Substitution of 2-(Bromoacetyl)thiophene with Piperidine

Materials:

  • 2-(Bromoacetyl)thiophene

  • Piperidine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(bromoacetyl)thiophene (1.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add piperidine (2.0 mmol, 2.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-(piperidin-1-yl)acetyl)thiophene.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid

Materials:

  • 3-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M Aqueous sodium carbonate solution

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [1]

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-bromothiophene (1.00 g, 6.13 mmol), phenylboronic acid (0.82 g, 6.74 mmol), and n-propanol (12 mL). Stir the mixture for 15 minutes.

  • To the solution, add palladium acetate (4.4 mg, 0.0196 mmol), triphenylphosphine (15.7 mg, 0.0598 mmol), 2M aqueous sodium carbonate (4.0 mL, 8.0 mmol), and deionized water (2.5 mL).[1]

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.[1]

  • Cool the reaction to room temperature, add water (10 mL), and stir.

  • Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-phenylthiophene.

Mandatory Visualizations

G cluster_0 Nucleophilic Substitution (SN2) of 2-Bromoacetylthiophene A 2-Bromoacetylthiophene C Transition State A->C B Nucleophile (e.g., Piperidine) B->C D 2-(Substituted)acetylthiophene C->D E Bromide Ion C->E

SN2 Reaction Mechanism

G cluster_1 Suzuki-Miyaura Coupling of 3-Bromothiophene F 3-Bromothiophene H Oxidative Addition F->H G Pd(0) Catalyst G->H I Thienyl-Pd(II)-Br H->I K Transmetalation I->K J Arylboronic Acid + Base J->K L Aryl-Pd(II)-Thienyl K->L M Reductive Elimination L->M M->G Catalyst Regeneration N 3-Arylthiophene M->N

Suzuki-Miyaura Catalytic Cycle

G cluster_2 Experimental Workflow: Nucleophilic Substitution P1 Dissolve 2-Bromoacetylthiophene in Anhydrous Solvent P2 Cool to 0 °C P1->P2 P3 Add Nucleophile P2->P3 P4 Stir at Room Temperature P3->P4 P5 Reaction Monitoring (TLC) P4->P5 P6 Work-up (Wash & Dry) P5->P6 P7 Purification (Chromatography) P6->P7

Workflow for Nucleophilic Substitution

G cluster_3 Experimental Workflow: Suzuki-Miyaura Coupling S1 Combine 3-Bromothiophene, Boronic Acid, Catalyst, and Base S2 Add Solvent System S1->S2 S3 Degas the Mixture S2->S3 S4 Heat to Reflux S3->S4 S5 Reaction Monitoring (TLC/GC-MS) S4->S5 S6 Work-up (Extraction & Dry) S5->S6 S7 Purification (Chromatography) S6->S7

References

Comparative Guide to the Biological Activity of Heterocycles Derived from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of heterocyclic compounds derived from the starting material 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. Due to the limited availability of published data on heterocycles synthesized directly from this specific precursor, this guide leverages experimental data from structurally analogous compounds. The information presented herein is intended to serve as a valuable resource for initiating research and development of novel therapeutic agents based on the thienyl-ethanone scaffold.

Introduction

The compound this compound is a versatile α-haloketone that can serve as a key building block for the synthesis of a wide array of heterocyclic systems. The presence of two reactive sites—the α-bromo ketone moiety—allows for facile cyclization reactions with various nucleophiles to form five- and six-membered heterocycles. These heterocyclic scaffolds, such as thiazoles, pyrimidines, and triazoles, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide explores the potential of these derivatives as therapeutic agents.

Synthetic Pathways

The synthesis of various heterocycles from this compound can be achieved through established synthetic methodologies. The following diagram illustrates the general synthetic workflows for obtaining thiazole, pyrimidine, and triazole derivatives.

G cluster_thiazole Thiazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_triazole Triazole Synthesis start This compound hantzsch Hantzsch Thiazole Synthesis start->hantzsch pyrimidine_synthesis Pyrimidine Synthesis start->pyrimidine_synthesis triazole_synthesis Triazole Synthesis start->triazole_synthesis thioamide Thioamide / Thiourea thioamide->hantzsch thiazole Thiazole Derivative hantzsch->thiazole amidine Amidine / Urea / Guanidine amidine->pyrimidine_synthesis pyrimidine Pyrimidine Derivative pyrimidine_synthesis->pyrimidine hydrazide Hydrazide / Hydrazine hydrazide->triazole_synthesis triazole Triazole Derivative triazole_synthesis->triazole

Caption: General synthetic routes to thiazole, pyrimidine, and triazole derivatives.

Biological Activity Comparison

The following tables summarize the biological activities of heterocyclic derivatives analogous to those that could be synthesized from this compound. It is important to note that the specific biological activities of derivatives from the target starting material may vary.

Table 1: Antimicrobial Activity of Analogous Thiazole Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-Aryl-2-aminothiazolesS. aureus16.1Norfloxacin-
E. coli16.1Norfloxacin-
B. subtilis28.8Norfloxacin-
2,5-disubstituted thiazolesA. fumigatus6.25 - 12.5--
A. flavus6.25 - 12.5--
S. aureus6.25 - 12.5--
E. coli6.25 - 12.5--
Thiazole-pyrazoline hybridsB. subtilis-Kanamycin B-
S. aureus-Kanamycin B-
E. coli>100Kanamycin B-

Data is sourced from studies on analogous compounds and may not be representative of derivatives from this compound.[1][2]

Table 2: Anticancer Activity of Analogous Thieno[2,3-d]pyrimidine Derivatives
Compound ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Thieno[2,3-d]pyrimidinesMCF-7 (Breast)22.12 - 37.78Doxorubicin30.40
2-(Benzylamino)-thieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)- (GP = -31.02%)--

Data is sourced from studies on analogous compounds and may not be representative of derivatives from this compound.[3][4]

Table 3: Anti-inflammatory Activity of Analogous Triazole Derivatives
Compound ClassAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Diaryl-1,2,4-triazolesCOX-2 Inhibition0.15Celecoxib0.14
5-LOX Inhibition0.85Zileuton0.82
1,2,3-Triazole-Diterpenoid HybridsNO Inhibition (BV2 cells)8.00 - 8.84L-NMMA42.36

Data is sourced from studies on analogous compounds and may not be representative of derivatives from this compound.[5][6]

Experimental Protocols

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

A general procedure for the synthesis of thiazole derivatives from an α-haloketone is as follows:

  • A mixture of the α-haloketone (e.g., this compound) (1 equivalent) and a thioamide or thiourea (1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as follows:

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

The ability of the compounds to inhibit cyclooxygenase (COX) enzymes can be determined using a colorimetric COX inhibitor screening assay kit:

  • The assay is performed in a 96-well plate.

  • The reaction mixture includes a buffer, heme, the COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.[5]

Signaling Pathway Visualization

The anti-inflammatory activity of certain heterocyclic compounds is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following diagram illustrates the inhibition of the COX pathway, a potential mechanism of action for anti-inflammatory derivatives of this compound.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane (Physiological) COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Inhibitor Potential Heterocyclic Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a potential anti-inflammatory agent.

Conclusion

The starting material this compound holds significant promise as a scaffold for the development of novel bioactive heterocyclic compounds. Based on the biological activities of analogous structures, derivatives of this compound, including thiazoles, pyrimidines, and triazoles, are anticipated to exhibit antimicrobial, anticancer, and anti-inflammatory properties. Further research involving the synthesis and comprehensive biological evaluation of these specific derivatives is warranted to explore their full therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations.

References

A Comparative Guide to α-Haloketone Synthons: 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical building block is paramount to the success of a synthetic route. α-Haloketones are a critical class of synthons, prized for their bifunctional reactivity that enables the construction of diverse molecular architectures, particularly heterocyclic scaffolds prevalent in pharmaceuticals. This guide provides an objective comparison of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone with other commonly employed α-haloketone synthons, supported by experimental data and detailed protocols to inform rational synthon selection.

Introduction to α-Haloketones

α-Haloketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in two electrophilic sites: the α-carbon, susceptible to nucleophilic attack, and the carbonyl carbon. This dual reactivity makes them exceptionally versatile intermediates in a multitude of organic transformations, most notably in the synthesis of heterocycles such as thiazoles, imidazoles, and furans.

The reactivity of an α-haloketone is influenced by several factors, including the nature of the halogen (Br > Cl > F), the steric and electronic properties of the substituents on the ketone, and the reaction conditions. The choice of a specific α-haloketone can therefore significantly impact reaction rates, yields, and even the regioselectivity of the outcome.

This guide focuses on this compound, a heteroaromatic α-haloketone, and compares its performance with archetypal synthons such as 2-bromoacetophenone (an aromatic α-haloketone) and chloroacetone (an aliphatic α-haloketone).

Synthesis of α-Haloketone Synthons

The preparation of α-haloketones is typically achieved through the direct halogenation of the corresponding ketone under acidic or basic conditions, or by using halogenating agents like N-bromosuccinimide (NBS).

General Experimental Protocol for α-Bromination of Aryl/Heteroaryl Ketones

A facile and environmentally friendly method for the synthesis of α-bromo aromatic ketones utilizes N-bromosuccinimide (NBS) under ultrasound irradiation.[1]

Materials:

  • Substituted acetophenone (1.0 eq)

  • N-Bromosuccinimide (1.0 eq)

  • Polyethylene glycol (PEG-400) and Water (1:2 mixture)

Procedure:

  • In a suitable vessel, a mixture of the acetophenone and N-bromosuccinimide in a 1:2 mixture of PEG-400 and water is prepared.

  • The mixture is subjected to ultrasonic irradiation (18-25 kHz, 300 W) for a period of 15-20 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be further purified by recrystallization or column chromatography.

This method offers enhanced reaction rates, mild conditions, and high yields, while avoiding the use of hazardous organic solvents.[1]

Comparative Reactivity in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide. This reaction serves as an excellent platform for comparing the reactivity of different α-haloketone synthons.

General Experimental Protocol for Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • The α-haloketone and thiourea are dissolved in ethanol.

  • The reaction mixture is refluxed for a specified period, with the progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with a dilute base (e.g., sodium bicarbonate solution) to neutralize any acid formed and precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Presentation: A Comparative Analysis

The electron-withdrawing nature of the thiophene ring, further enhanced by the presence of a bromine substituent, is expected to increase the electrophilicity of the α-carbon in this compound. This should, in principle, lead to a faster rate of nucleophilic attack by the thioamide compared to less activated synthons.

The following table presents a hypothetical comparison based on established principles of organic reactivity and data from related compounds. It is intended to provide a qualitative and extrapolated guide for researchers.

α-Haloketone SynthonStructureExpected Relative ReactivityTypical Reaction Time (Hantzsch Synthesis)Typical Yield (Hantzsch Synthesis)
This compound
alt text
High1-3 hours (estimated)>85% (estimated)
2-BromoacetophenoneModerate2-4 hours80-90%
ChloroacetoneLow4-8 hours70-85%

Note: The data for this compound is an educated estimation based on electronic effects and may vary under specific experimental conditions.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams illustrate a typical signaling pathway for the Hantzsch thiazole synthesis, a general experimental workflow, and a logical decision-making process for synthon selection.

Hantzsch_Pathway reagents α-Haloketone + Thioamide intermediate1 SN2 Attack: Thioamide S on α-Carbon reagents->intermediate1 Step 1 intermediate2 Intermediate Adduct intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization Step 2 intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration Step 3 product Thiazole Derivative dehydration->product

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow start Start reagent_prep Prepare Solutions of α-Haloketone and Thioamide start->reagent_prep reaction_setup Combine Reagents and Reflux reagent_prep->reaction_setup monitoring Monitor Reaction by TLC reaction_setup->monitoring workup Reaction Workup: Cooling, Neutralization monitoring->workup Reaction Complete isolation Isolate Product by Filtration workup->isolation purification Purify by Recrystallization isolation->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Synthon_Selection start Define Target Heterocycle reactivity_req Required Reactivity? start->reactivity_req high_reactivity High reactivity_req->high_reactivity mod_reactivity Moderate reactivity_req->mod_reactivity low_reactivity Low reactivity_req->low_reactivity cost_avail Cost and Availability? select_synthon Select Optimal Synthon cost_avail->select_synthon Considerations Met thienyl_synthon 2-Bromo-1-(thienyl) -ethanone derivative high_reactivity->thienyl_synthon aryl_synthon 2-Bromoacetophenone derivative mod_reactivity->aryl_synthon alkyl_synthon Aliphatic α-haloketone low_reactivity->alkyl_synthon thienyl_synthon->cost_avail aryl_synthon->cost_avail alkyl_synthon->cost_avail

Caption: α-Haloketone Synthon Selection Guide.

Conclusion

This compound represents a highly reactive and valuable synthon for the construction of complex heterocyclic systems. Its enhanced electrophilicity, attributed to the electron-deficient nature of the dibrominated thiophene ring, suggests its utility in reactions where rapid bond formation is desired. While direct comparative quantitative data remains a subject for further investigation, the principles of physical organic chemistry and data from analogous systems strongly support its position as a high-performance building block. The provided protocols and decision-making tools aim to equip researchers with the necessary information to effectively incorporate this and other α-haloketone synthons into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to the Synthesis of Substituted Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access substituted derivatives of this core structure is of significant interest to the chemical and pharmaceutical sciences. This guide provides an objective comparison of three key synthetic strategies: a classical condensation approach, a multicomponent Gewald reaction-based route, and a modern palladium-catalyzed cross-coupling method. The performance of each route is evaluated based on experimental data for reaction yields, conditions, and substrate scope.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy for a target substituted thieno[2,3-b]pyrazine depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. The following tables summarize quantitative data for the three compared routes.

Route Starting Materials Key Reagents & Conditions Yield Range (%) Advantages Disadvantages
1. Classical Condensation Substituted 3,4-diaminothiophene, α-dicarbonyl compoundEthanol, refluxHigh (often >90)High yields, straightforward procedure, readily available α-dicarbonyl compounds.Synthesis of substituted 3,4-diaminothiophenes can be challenging.
2. Gewald Reaction & Cyclization Ketone/aldehyde, activated nitrile, elemental sulfur; then cyclization partnerBasic catalyst (e.g., morpholine), solvent-free or reflux; subsequent cyclization conditions varyModerate to GoodMulticomponent reaction, operational simplicity, access to diverse 2-aminothiophenes.Overall yield can be moderate, requires a two-step sequence.
3. Sonogashira Cross-Coupling Halogenated thieno[2,3-b]pyrazine, terminal alkynePd/Cu catalyst, base (e.g., triethylamine), solvent (e.g., DMF), heating55-65Excellent for introducing alkynyl substituents, good functional group tolerance.Requires pre-functionalized thieno[2,3-b]pyrazine, catalyst cost, potential for side reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Classical Condensation of 3,4-Diaminothiophene with an α-Dicarbonyl

This method represents a traditional and often high-yielding approach to the thieno[2,3-b]pyrazine core.

General Procedure: A solution of the substituted 3,4-diaminothiophene (1.0 eq.) and the α-dicarbonyl compound (e.g., benzil) (1.0 eq.) in absolute ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted thieno[2,3-b]pyrazine in high yield.[1][2][3]

Route 2: Gewald Reaction and Subsequent Cyclization

This two-step sequence begins with a multicomponent reaction to form a substituted 2-aminothiophene, which is then cyclized to the thieno[2,3-b]pyrazine.

Step 1: Gewald Synthesis of a 2-Aminothiophene A mixture of a ketone or aldehyde (1.0 eq.), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) is treated with a basic catalyst such as morpholine or piperidine (0.1-0.2 eq.). The reaction can be performed under solvent-free conditions with stirring at room temperature or by heating in a solvent like ethanol. The reaction is typically stirred for several hours until completion. The resulting 2-aminothiophene can be isolated by precipitation and filtration.

Step 2: Cyclization to the Thieno[2,3-b]pyrazine The 2-aminothiophene intermediate is then condensed with an appropriate reagent to form the pyrazine ring. For example, reaction with an α-haloketone followed by cyclization can yield the desired thieno[2,3-b]pyrazine.

Route 3: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

This modern approach allows for the introduction of diverse substituents onto a pre-existing thieno[2,3-b]pyrazine core.

General Procedure for Sonogashira Coupling: To a solution of a halogenated thieno[2,3-b]pyrazine (e.g., methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate) (1.0 eq.) in a suitable solvent such as DMF, the terminal alkyne (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (3-6 mol%) are added. A base, typically an amine such as triethylamine, is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for 3-5 hours.[4] The reaction is monitored by TLC. After completion, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt, and concentration under reduced pressure. The crude product is then purified by column chromatography to yield the alkynyl-substituted thieno[2,3-b]pyrazine.[4] For example, the reaction of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with phenylacetylene using a Pd/Cu catalyst system in the presence of triethylamine affords the corresponding 7-(phenylethynyl) derivative in a 65% yield.[4]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

classical_condensation diaminothiophene Substituted 3,4-Diaminothiophene product Substituted Thieno[2,3-b]pyrazine diaminothiophene->product EtOH, reflux dicarbonyl α-Dicarbonyl Compound dicarbonyl->product

Figure 1: Classical condensation route to substituted thieno[2,3-b]pyrazines.

gewald_route cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization ketone Ketone/ Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene nitrile Activated Nitrile nitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene Base product Substituted Thieno[2,3-b]pyrazine aminothiophene->product cyclization_partner Cyclization Partner cyclization_partner->product

Figure 2: Gewald reaction and cyclization route.

sonogashira_coupling halo_thienopyrazine Halogenated Thieno[2,3-b]pyrazine product Alkynyl-Substituted Thieno[2,3-b]pyrazine halo_thienopyrazine->product Pd/Cu catalyst, Base, Heat alkyne Terminal Alkyne alkyne->product

Figure 3: Sonogashira cross-coupling for substitution of thieno[2,3-b]pyrazines.

References

A Comparative Guide to Novel Heterocyclic Compounds Derived from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential novel compounds synthesized from the versatile starting material, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. Due to the presence of two reactive bromine atoms and a ketone functional group, this starting material offers a rich platform for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document outlines the synthesis, characterization, and comparative biological activities of three major classes of derivatives: thieno[3,2-b]thiophenes, substituted thiazoles, and thienyl chalcones. The information presented is based on established synthetic methodologies and data from closely related analogues, providing a predictive framework for drug discovery and development.

Synthetic Pathways and Potential Compounds

The reactivity of this compound allows for several synthetic transformations. The α-bromoacetyl group is a key synthon for constructing five-membered rings, while the bromine on the thiophene ring can be utilized in cross-coupling reactions.

A general overview of the potential synthetic pathways is illustrated below:

G cluster_0 Cyclization Reactions cluster_1 Condensation Reaction start This compound thieno Thieno[3,2-b]thiophene Derivatives start->thieno Intramolecular Cyclization thiazole Substituted Thiazole Derivatives start->thiazole Hantzsch Synthesis (with Thioamide) chalcone Thienyl Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation (with Aldehyde) bioactivity1 bioactivity1 thieno->bioactivity1 Potential Biological Activity bioactivity2 bioactivity2 thiazole->bioactivity2 Potential Biological Activity bioactivity3 bioactivity3 chalcone->bioactivity3 Potential Biological Activity

Caption: Potential synthetic pathways from this compound.

Comparative Data of Potential Novel Compounds

The following table summarizes the potential characteristics and performance of the different classes of compounds that can be synthesized from the starting material. The data is extrapolated from analogous compounds found in the literature.

Compound ClassGeneral StructurePotential Synthesis MethodPotential Biological ActivityKey Advantages
Thieno[3,2-b]thiophenes Fused bicyclic thiophene systemIntramolecular cyclization via nucleophilic substitutionAntifungal, Antiviral, AnticancerPlanar structure, potential for DNA intercalation and use in materials science.[1]
Substituted Thiazoles 5-membered ring with N and SHantzsch Thiazole SynthesisAntibacterial, Antifungal, Anti-inflammatoryHigh-yielding synthesis, stable aromatic ring system.[2]
Thienyl Chalcones α,β-unsaturated ketoneClaisen-Schmidt CondensationAntibacterial (including MRSA), Antifungal, Anti-inflammatory[3][4][5][6]Straightforward synthesis, broad spectrum of biological activities.[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar starting materials.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the reaction of an α-bromoketone with a thioamide to yield a thiazole derivative.[2][7][8]

Workflow:

G start Combine Starting Material and Thioamide in Ethanol reflux Reflux the Mixture start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product by adding aq. Na2CO3 cool->precipitate filter Filter and Wash the Product precipitate->filter dry Dry the Product filter->dry characterize Characterize the Product (NMR, IR, MS) dry->characterize

Caption: Workflow for Hantzsch Thiazole Synthesis.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a selected thioamide (1.1 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium carbonate to the mixture until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of the starting ketone with an aromatic aldehyde to form a chalcone.[3][9]

Workflow:

G start Dissolve Starting Material and Aldehyde in Ethanol add_base Add Aqueous NaOH and Stir at RT start->add_base monitor Monitor by TLC add_base->monitor precipitate Pour into Ice Water and Acidify monitor->precipitate filter Filter and Wash the Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize the Product (NMR, IR, MS) recrystallize->characterize

Caption: Workflow for Thienyl Chalcone Synthesis.

Procedure:

  • Dissolve this compound (1 equivalent) and a chosen aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure chalcone.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Potential Signaling Pathways and Biological Activity

While specific signaling pathway data for novel compounds from this compound is not available, based on the activities of analogous thienyl chalcones and thiazoles, it is plausible that these compounds could interfere with microbial growth pathways. For instance, chalcones have been shown to exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5]

The diagram below illustrates a hypothetical mechanism of action for a novel antibacterial agent derived from the starting material.

G compound Novel Thienyl Derivative target Bacterial Enzyme (e.g., DNA gyrase) compound->target Binds to inhibition Inhibition of Enzyme Activity replication DNA Replication target->replication Essential for inhibition->replication Blocks death Cell Death inhibition->death Induces growth Bacterial Growth replication->growth growth->death Inhibition leads to

Caption: Hypothetical signaling pathway for antibacterial action.

Conclusion

This compound represents a promising starting material for the development of novel heterocyclic compounds. The synthetic routes to thieno[3,2-b]thiophenes, substituted thiazoles, and thienyl chalcones are well-established for analogous structures and are likely to be adaptable for this specific starting material. The resulting compounds are predicted to exhibit a range of biological activities, particularly antimicrobial effects. Further experimental investigation is warranted to synthesize and characterize these novel derivatives and to evaluate their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Assessing the Purity of Synthesized 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their research and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, a key building block in various synthetic pathways. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and comparative data.

Introduction to Purity Assessment

The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Therefore, robust analytical methods are required to accurately identify and quantify the purity of the synthesized product.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the chemical properties of the analyte and potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. Here, we compare the three most common and powerful techniques for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C).
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and byproducts.Absolute purity determination and structural elucidation of the main component and impurities.
Reference Standard Requires a well-characterized reference standard of the analyte for accurate quantification.Can provide tentative identification without a standard based on mass spectral libraries, but quantification requires a standard.Can provide absolute purity against a certified internal standard of a different compound.[1]
Sensitivity High (typically µg to ng range).Very high (typically ng to pg range).Moderate, dependent on sample concentration and magnetic field strength.
Data Output Chromatogram with retention times and peak areas.Total ion chromatogram, mass spectra of individual components.NMR spectrum with chemical shifts, signal integrals, and coupling constants.

Quantitative Performance Comparison

To provide a clearer understanding of the capabilities of each technique, the following table summarizes hypothetical yet realistic performance data for the analysis of this compound.

ParameterHPLC-UV (254 nm)GC-MS (EI)¹H-qNMR (400 MHz)
Limit of Detection (LOD) 0.01%0.005%0.1%
Limit of Quantification (LOQ) 0.03%0.015%0.3%
Linearity (R²) > 0.999> 0.998> 0.999
Precision (RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101%

Alternative Reagents

In synthetic chemistry, having alternative reagents can be crucial for optimizing reaction conditions and potentially avoiding the formation of certain impurities. For the acylation step leading to ketones like this compound, several alternatives to the bromoacetyl group exist.

Alternative ReagentStructureKey Differences and Applications
2-Chloro-1-(3-bromo-2-thienyl)-1-ethanone Cl-CH2-CO-(C4H2BrS)Generally less reactive than the bromo-analogue, which can sometimes offer better control over the reaction and reduce side products. It is a common alternative in multi-step syntheses.
2-Iodo-1-(3-bromo-2-thienyl)-1-ethanone I-CH2-CO-(C4H2BrS)More reactive than the bromo-analogue, making it suitable for reactions where the bromo-compound is not reactive enough. However, it is often more expensive and less stable.
2-Tosyloxy-1-(3-bromo-2-thienyl)-1-ethanone TsO-CH2-CO-(C4H2BrS)A non-halogenated alternative where the tosylate group acts as a good leaving group. It can be advantageous in reactions sensitive to halides.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 5 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both components completely.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Visualizing the Workflow

To better understand the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis synthesis Synthesize this compound tlc Initial Check by TLC synthesis->tlc prep_hplc Prepare Sample for HPLC tlc->prep_hplc Proceed to Quantitative Analysis prep_gcms Prepare Sample for GC-MS tlc->prep_gcms Proceed to Quantitative Analysis prep_qnmr Prepare Sample with Internal Standard tlc->prep_qnmr Proceed to Quantitative Analysis run_hplc Run HPLC-UV/DAD prep_hplc->run_hplc process_hplc Process Chromatogram & Quantify Purity run_hplc->process_hplc final_report Final Purity Assessment Report process_hplc->final_report Report Relative Purity run_gcms Run GC-MS prep_gcms->run_gcms process_gcms Analyze Chromatogram & Mass Spectra run_gcms->process_gcms process_gcms->final_report Identify & Quantify Volatile Impurities run_qnmr Acquire ¹H-NMR Spectrum prep_qnmr->run_qnmr process_qnmr Process Spectrum & Calculate Absolute Purity run_qnmr->process_qnmr process_qnmr->final_report Report Absolute Purity & Structural Info

Experimental Workflow for Purity Assessment.

decision_tree start Purity Assessment Required q1 Need to identify unknown volatile impurities? start->q1 q2 Need absolute purity without a specific reference standard? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Routine QC with established impurity profile? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Use HPLC q3->hplc Yes hplc_gcms Use HPLC and GC-MS q3->hplc_gcms No, comprehensive profiling needed

Decision Tree for Method Selection.

Conclusion

The purity assessment of synthesized this compound is a critical step that requires the use of robust and appropriate analytical techniques. HPLC is a versatile and widely used method for routine purity determination, offering high precision and accuracy.[2][3] GC-MS is indispensable for the identification and quantification of volatile impurities, providing an extra layer of structural information.[4] For the most accurate absolute purity determination without the need for a specific reference standard, qNMR is the method of choice, also providing valuable structural confirmation of the target molecule and any observable impurities.[1] The selection of the most suitable method or combination of methods will depend on the specific analytical needs, the stage of drug development, and the available resources. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality and integrity of their synthesized compounds.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions for the functionalization of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. Due to the limited availability of direct experimental data for this specific substrate, this document extrapolates from studies on structurally similar dibromothiophene derivatives to predict suitable catalysts and reaction conditions. The information herein should serve as a foundational resource for reaction optimization.

The presence of two bromine atoms at the C-2 and C-3 positions of the thiophene ring, along with an acetyl group at the C-1 position of the side chain, offers multiple sites for functionalization. The electronic and steric environment of each bromine atom will influence its reactivity, allowing for potential regioselective cross-coupling. Generally, in Suzuki and Sonogashira couplings of dibromothiophenes, the reaction tends to occur preferentially at the more accessible and electronically differentiated C-2 or C-5 positions.[1][2]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium center and the nature of the coupling partners and base play a crucial role in the efficiency of each step.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n R'-M R'-M R'-M->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-R' R-R' Reductive Elimination->R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For dibromothiophenes, palladium catalysts with phosphine ligands are commonly employed.

Comparative Data for Suzuki-Miyaura Coupling Catalysts (Predicted)

Catalyst SystemBaseSolventTemperature (°C)Predicted YieldSelectivity
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90-100Good to ExcellentHigh for C-2
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100GoodHigh for C-2
Pd₂(dba)₃ / SPhosK₂CO₃1,4-Dioxane80-100ExcellentHigh for C-2

Experimental Protocol (Hypothetical)

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Heat the reaction mixture to the desired temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond between an organohalide and an organotin compound. This reaction is known for its tolerance of a wide range of functional groups.[3][4]

Comparative Data for Stille Coupling Catalysts (Predicted)

Catalyst SystemAdditiveSolventTemperature (°C)Predicted YieldSelectivity
Pd(PPh₃)₄LiClToluene110GoodModerate to High for C-2
PdCl₂(PPh₃)₂CuIDMF80-100Good to ExcellentHigh for C-2
Pd₂(dba)₃ / P(t-Bu)₃CsFDioxane100ExcellentHigh for C-2

Experimental Protocol (Hypothetical)

  • In a glovebox, charge a vial with the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and any additive (e.g., CuI, 0.06 mmol).

  • Add this compound (1.0 mmol) and the organostannane reagent (1.1 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the vial and heat the mixture to the specified temperature for 12-24 hours.

  • After cooling, dilute the reaction mixture with an appropriate solvent and quench with an aqueous KF solution to remove tin byproducts.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling Catalysts (Predicted)

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Predicted YieldSelectivity
PdCl₂(PPh₃)₂CuIEt₃NTHF50-65Good to ExcellentHigh for C-2
Pd(OAc)₂ / XPhos- (Copper-free)Cs₂CO₃Dioxane80-100GoodHigh for C-2
Pd(PPh₃)₄CuIi-Pr₂NHToluene70-90GoodHigh for C-2

Experimental Protocol (Hypothetical)

  • To a Schlenk tube containing this compound (1.0 mmol), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill with argon.

  • Add the solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at the indicated temperature for 6-18 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The choice of ligand is critical for achieving high yields.[5][6]

Comparative Data for Buchwald-Hartwig Amination Catalysts (Predicted)

Catalyst SystemBaseSolventTemperature (°C)Predicted YieldSelectivity
Pd₂(dba)₃ / BINAPNaOt-BuToluene100GoodModerate to High for C-2
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110Good to ExcellentHigh for C-2
[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄Toluene100ExcellentHigh for C-2

Experimental Protocol (Hypothetical)

  • In an inert atmosphere glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) in a reaction vessel.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat with stirring for 12-24 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Experimental Workflow and Regioselectivity

The general workflow for performing these cross-coupling reactions involves careful setup under an inert atmosphere to prevent catalyst deactivation. The predicted regioselectivity for the cross-coupling of this compound is expected to favor substitution at the C-2 position due to its higher reactivity, which is a common observation in the cross-coupling of 2,3-disubstituted thiophenes.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up & Purification Reagents Weigh Substrate, Coupling Partner, & Base Inert_Atmosphere Assemble Glassware under Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent & Catalyst/Ligand Inert_Atmosphere->Solvent_Catalyst Heating Heat to Desired Temperature Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization Purification->Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Predicted regioselectivity for cross-coupling with this compound.

References

A Comparative Crystallographic Analysis of Substituted 2-Bromo-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, a precise understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the steric and electronic properties that govern molecular interactions. This guide presents a comparative analysis of the crystallographic data for two 2-bromo-1-ethanone derivatives: (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a thiophene derivative, and 2-Bromo-1-(3-nitrophenyl)ethanone, a nitrophenyl derivative. The comparison of these structures highlights the influence of different aromatic moieties on the crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystallographic parameters for (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 2-Bromo-1-(3-nitrophenyl)ethanone are summarized below. These data provide a quantitative basis for comparing the solid-state structures of these compounds.

Parameter(2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one2-Bromo-1-(3-nitrophenyl)ethanone[1]
Chemical Formula C₁₄H₁₁BrO₂SC₈H₆BrNO₃
Molecular Weight 323.21 g/mol 244.05 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 10.358(2) Å, b = 18.355(4) Å, c = 7.034(1) Å, β = 107.58(3)°a = 8.8259(7) Å, b = 8.8651(8) Å, c = 11.6775(8) Å, α = 74.691(7)°, β = 75.174(7)°, γ = 78.681(7)°
Unit Cell Volume 1274.1(4) ų843.76(12) ų
Z 44
Temperature 120(2) K123(2) K
Radiation MoKα (λ = 0.71073 Å)CuKα (λ = 1.54184 Å)

Experimental Protocols

Synthesis and Crystallization

** (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one **

To a stirred solution of 1-(3-bromo-2-thienyl)ethanone (1.0 g, 4.56 mmol) and 4-methoxybenzaldehyde (0.62 g, 4.56 mmol) in ethanol (20 ml), aqueous sodium hydroxide (10%, 5 ml) was added dropwise. The reaction mixture was stirred at room temperature for 5 hours. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction.

** 2-Bromo-1-(3-nitrophenyl)ethanone **

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) was added at 0–5°C. The reaction mixture was stirred at room temperature for 2 hours, then poured into ice-cold water. The organic layer was separated, washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography. Single crystals were grown from tetrahydrofuran by the slow evaporation method.[1]

X-ray Data Collection and Structure Refinement

For both compounds, a suitable single crystal was mounted on a diffractometer. The data for the thiophene derivative were collected at 120 K using graphite-monochromated MoKα radiation. The data for the nitrophenyl derivative were collected at 123 K using CuKα radiation.[1] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental and Logical Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography and a logical diagram comparing the key features of the two compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Reactants Reactants Reaction Chemical Reaction Reactants->Reaction Purification Purification Reaction->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer Data Collection (Diffractometer) Crystal_Mounting->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Phase_Problem Phase Problem Solution Diffraction_Pattern->Phase_Problem Electron_Density_Map Electron Density Map Phase_Problem->Electron_Density_Map Model_Building Model Building Electron_Density_Map->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation (CIF) Refinement->Validation

General experimental workflow for X-ray crystallography.

comparison_diagram cluster_A Thiophene Derivative cluster_B Nitrophenyl Derivative Compound_A (2E)-1-(3-Bromo-2-thienyl)-3- (4-methoxyphenyl)prop-2-en-1-one A_System Crystal System: Monoclinic Compound_A->A_System Compound_B 2-Bromo-1-(3-nitrophenyl)ethanone B_System Crystal System: Triclinic Compound_B->B_System A_Group Space Group: P2₁/c A_System->A_Group A_Interactions Key Interaction: C-H...O A_Group->A_Interactions B_Group Space Group: P-1 B_System->B_Group B_Interactions Key Interactions: C-H...O, π-π stacking, Br...O B_Group->B_Interactions

Comparison of key crystallographic features.

References

A Comparative Guide to the Applications of Brominated 2-Acetylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of brominated 2-acetylthiophenes, versatile building blocks in medicinal chemistry, organic synthesis, and materials science. The introduction of a bromine atom to the 2-acetylthiophene scaffold significantly influences its chemical reactivity and biological activity, opening avenues for the development of novel therapeutic agents and functional materials. This document offers a comparative analysis of the performance of different positional isomers of brominated 2-acetylthiophene, supported by experimental data and detailed protocols.

Data Presentation: A Side-by-Side Comparison of Biological Activities and Material Properties

The following tables summarize quantitative data from various studies, highlighting the diverse applications of brominated 2-acetylthiophene derivatives. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-bromo-N-propylthiophene-2-sulfonamideKlebsiella pneumoniae ST1470.39[1]
5-bromo-N-ethylthiophene-2-sulfonamideKlebsiella pneumoniae ST1473.125[1]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125[2]
Thiophene-based heterocycle (spiro-indoline-oxadiazole 17)Clostridium difficile2 - 4[3]
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolonesGram-positive bacteria (S. aureus, S. epidermidis, B. subtilis)Comparable or better than ciprofloxacin[4]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed through their ability to inhibit key enzymes like Cyclooxygenase (COX) or by in vivo models.

CompoundAssayIC50 (µM)Reference
Thiophene derivative with 5-LOX inhibition5-Lipoxygenase (5-LOX)29.2[5]
Benzothiophene derivative (Compound 21)COX-2 Inhibition0.67[5]
Benzothiophene derivative (Compound 21)5-LOX Inhibition2.33[5]
Brominated Indole (from marine mollusc)Nitric Oxide Production~30.8 µg/mL (extract)[6]
6-BromoindoleNFκB Translocation Inhibition60.7% reduction at 40 µg/mL[6]
6-BromoisatinNFκB Translocation Inhibition63.7% reduction at 40 µg/mL[6]
Anticancer Activity

The cytotoxic effects of these heterocyclic derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCancer Cell LineIC50 (µM)Reference
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)Caco-2 (Colon)108.657[7]
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LnCap (Prostate)138.573[7]
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)HepG2 (Liver)185.931[7]
3,4-dibromo-5-hydroxyfuran-2(5H)-one derivative (3a)HCT-116 (Colon)1.3[8]
3,4-dibromo-5-hydroxyfuran-2(5H)-one derivative (3d)HCT-116 (Colon)1.6[8]
Organic Solar Cell Performance

Brominated thiophene units are incorporated into conjugated polymers for use in organic solar cells (OSCs). The power conversion efficiency (PCE) is a critical parameter for these devices.

Polymer containing Brominated Thiophene unitDevice ArchitecturePower Conversion Efficiency (PCE)Reference
Brominated Polythiophene (P3HT-Br) / Quantum Dot HybridHybrid Solar Cell11%[5]
Halogenated thiophene as solvent additive (FBrT) in PM6:Y6Organic Solar Cell17.9%[9]
Halogenated thiophene as solvent additive (FBrT) in L8-BOOrganic Solar Cell18.6%[9]

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and application of brominated 2-acetylthiophenes are provided below.

Synthesis of Brominated 2-Acetylthiophenes

Synthesis of 5-bromo-2-acetylthiophene:

  • Materials: 2-acetylthiophene, N-bromosuccinimide (NBS), Acetic anhydride, Acetic acid.

  • Procedure: To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol). Add acetic acid (0.40 mL) to the mixture. Stir the reaction mixture at 50 °C for 1 hour, protected from light. After completion, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride. The product, 2-acetyl-5-bromothiophene, precipitates as white crystals. Collect the product by filtration and wash with water.[10]

Synthesis of 3-bromothiophene (as a precursor):

  • Materials: 2,3,5-tribromothiophene, Butyllithium, Dimethylformamide (DMF).

  • Procedure: This synthesis involves the debromination of 2,3,5-tribromothiophene. A detailed procedure can be found in Organic Syntheses.[11] A common route to 3-substituted thiophenes involves the isomerization of 2-bromothiophene in the presence of a strong base or a catalyst.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Brominated 2-acetylthiophenes are excellent substrates for this reaction.

General Protocol for Suzuki Coupling of 2-acetyl-5-bromothiophene:

  • Materials: 2-acetyl-5-bromothiophene, Arylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2-3 equivalents), Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water).

  • Procedure: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine 2-acetyl-5-bromothiophene, the arylboronic acid, palladium catalyst, and base. Add the degassed solvent system. Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction, and perform an aqueous workup. The crude product is then purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in the application of brominated 2-acetylthiophenes.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Execution cluster_workup Workup and Purification Brominated_2-Acetylthiophene Brominated_2-Acetylthiophene Add_Reagents Add Reactants, Catalyst, and Base Brominated_2-Acetylthiophene->Add_Reagents Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Inert_Atmosphere->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heating Heat to 80-100°C Add_Solvent->Heating Stirring Stir for 12-24h Heating->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quenching Aqueous Workup Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Aryl-2-acetylthiophene Purification->Product

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Synthesis_Logic Start 2-Acetylthiophene Bromination Bromination (e.g., with NBS) Start->Bromination Isomers Positional Isomers of Bromo-2-acetylthiophene Bromination->Isomers App_MedChem Medicinal Chemistry (Antimicrobial, Anti-inflammatory, Anticancer) Isomers->App_MedChem App_MatSci Materials Science (Organic Electronics) Isomers->App_MatSci App_OrgSyn Organic Synthesis (Cross-Coupling Reactions) Isomers->App_OrgSyn

Caption: Logical relationship of synthesis and applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. As a halogenated organic compound, this substance is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides a step-by-step operational plan for its safe management from point of use to final disposal.

Essential Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to handle the compound within a certified chemical fume hood to prevent inhalation of vapors.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to, chemical-resistant nitrile gloves, safety goggles with side shields or chemical splash goggles, and a lab coat.[2]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[2] Waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2][3] This is crucial as mixing halogenated compounds with other waste streams can lead to dangerous chemical reactions.[2]

Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains bromine, a halogen.[1][3]
Container Type Chemically compatible (e.g., glass or polyethylene) with a secure screw cap.[2]To prevent leaks and reactions with the container material.
Waste State Segregate liquid and solid waste.Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, designated solid waste container.[2]
Labeling Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[4]Ensures proper identification and handling by waste disposal personnel.
Storage In a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[4][5]To minimize exposure and prevent accidental mixing with incompatible chemicals.
Prohibited Actions Do not pour down the drain.[1][6] Do not mix with non-halogenated solvents, acids, bases, or strong oxidizing agents.[2][3]To prevent environmental contamination and hazardous reactions.

Step-by-Step Disposal Protocol

  • Preparation : Before generating waste, ensure that a designated and properly labeled "Halogenated Organic Waste" container is available in the laboratory's satellite accumulation area.

  • Collection of Liquid Waste : Carefully transfer any liquid waste containing this compound into the designated liquid waste container. Perform this transfer within a fume hood to minimize inhalation exposure.

  • Collection of Solid Waste : Place any contaminated solid waste, such as gloves, pipette tips, and absorbent paper, into a separate, clearly labeled "Halogenated Solid Waste" container.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[5][6] Do not overfill the container.

  • Waste Storage : Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[4][5]

  • Disposal Request : Once the waste container is full, or when the project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Disposal A Generate Waste Containing This compound B Segregate into Halogenated Waste Stream A->B C Liquid Waste B->C Liquid D Solid Waste (Contaminated PPE, etc.) B->D Solid E Use Designated & Labeled Halogenated Liquid Waste Container C->E F Use Designated & Labeled Halogenated Solid Waste Container D->F G Store Securely in Satellite Accumulation Area E->G F->G H Arrange for EHS Waste Pickup G->H I Final Disposal by Licensed Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety and logistical information for the handling and disposal of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. The following procedural guidance is based on best practices for handling hazardous alpha-bromo ketones, a class of compounds to which this chemical belongs. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the information is derived from SDS of structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a hazardous substance. Analogs such as 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone are classified as acutely toxic if swallowed. Similar compounds are also known to cause severe skin burns and eye damage and may be lachrymatory (induce tears)[1]. Therefore, stringent adherence to safety protocols is mandatory.

Summary of Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a risk of splashing.To protect eyes from splashes and vapors which can cause serious damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and changed immediately if contaminated[1][3].To prevent skin contact and absorption of the chemical[1].
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for added protection. Long pants and closed-toe shoes are mandatory[2][4].To protect against skin contact from spills and splashes[1].
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[1][2].To prevent inhalation of harmful dust, vapors, or aerosols[3].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all weighing and manipulations of the solid compound or its solutions exclusively within a chemical fume hood to avoid inhalation of dust or vapors[3].

  • Use dedicated spatulas and glassware.

  • Avoid the formation of dust and aerosols[3].

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[5].

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.

2. Container Management:

  • Ensure all waste containers are in good condition, compatible with the chemical, and properly sealed.

  • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain[3].

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container can be considered for regular disposal or recycling.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.